4-Iodo-3-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZODIRSJJQOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303496 | |
| Record name | 4-Iodo-3-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58755-70-7 | |
| Record name | 58755-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iodo-3-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-3-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iodo-3-nitroanisole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Iodo-3-nitroanisole. The information is curated for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry. All quantitative data is presented in clear, tabular formats, and a detailed experimental protocol for its synthesis is provided.
Core Chemical Properties
This compound is a yellow crystalline solid at room temperature.[1] It is soluble in organic solvents like ethanol and dimethylformamide but has low solubility in water.[1] This compound is noted to be light-sensitive and should be stored in a dark place, sealed in a dry environment at room temperature.[2]
| Property | Value | Source |
| Appearance | Yellow to orange to dark red to brown crystals or powder | [3] |
| Melting Point | 61-62 °C | [2] |
| Boiling Point | 173 °C at 0.9 Torr | [2] |
| Density | 1.893 g/cm³ | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dimethylformamide), low solubility in water. | [1] |
| Sensitivity | Light Sensitive | [2] |
Structural Information
The structural identity of this compound is well-defined by various chemical identifiers and descriptors.
| Identifier | Value | Source |
| IUPAC Name | 1-iodo-4-methoxy-2-nitrobenzene | [3][4] |
| CAS Number | 58755-70-7 | [1] |
| Molecular Formula | C₇H₆INO₃ | [1][4] |
| Molecular Weight | 279.03 g/mol | [4] |
| SMILES | COC1=CC=C(I)C(=C1)--INVALID-LINK--=O | [3] |
| InChI | InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | [1] |
| InChIKey | JWZODIRSJJQOKY-UHFFFAOYSA-N | [3][4] |
Synthesis of this compound
This compound is commonly synthesized from 2-nitro-4-methoxyaniline. The general procedure involves a diazotization reaction followed by a Sandmeyer-type reaction with an iodide salt.[2]
Experimental Protocol: Synthesis from 2-nitro-4-methoxyaniline
This protocol is based on a general procedure found in the literature.[2]
Materials:
-
2-nitro-4-methoxyaniline
-
Concentrated sulfuric acid (71%)
-
Sodium nitrite (NaNO₂) solution (2 mol/L)
-
Sodium iodide (NaI) solution (4 mol/L)
-
6N Hydrochloric acid (HCl)
-
Water
-
Hexane
-
Ice
Procedure:
-
Dissolve 11.9 mmol of 2-nitro-4-methoxyaniline in 20 mL of 71% concentrated sulfuric acid.
-
Cool the mixture to -5°C in an ice-salt bath with vigorous stirring.
-
Rapidly add 10 mL of a 2 mol/L sodium nitrite solution to the reaction mixture at 0°C.
-
Maintain the reaction at 0°C for 10 minutes.
-
In a separate beaker, prepare 5 mL of a 4 mol/L sodium iodide solution and cool it to 0°C.
-
Pour the reaction mixture from step 4 into the sodium iodide solution at 0°C.
-
Continue the reaction for 30 minutes.
-
Collect the resulting solid residue by filtration.
-
Wash the solid sequentially with 6N hydrochloric acid and water.
-
Recrystallize the crude product from hexane to yield a yellow solid of this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (General Protocol):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 300, 400, or 500 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
¹³C NMR Spectroscopy (General Protocol):
-
Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.
-
Instrument: A 75, 100, or 125 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy (General Protocol):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal is recorded before the sample analysis.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector temperature: 250-280 °C
-
Carrier gas: Helium
-
Temperature program: Start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-500 m/z.
-
Ion source temperature: 200-230 °C.
-
Safety Information
This compound is classified as an irritant and is harmful if swallowed.[4] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Applications and Reactivity
This compound is primarily used as an intermediate in organic synthesis.[1] Its structure contains several reactive sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The nitro group can be reduced to an amine, the iodide can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the aromatic ring can undergo further electrophilic or nucleophilic substitution.
Logical Relationship of Functional Groups and Reactivity
Caption: Reactivity of this compound's functional groups.
References
Spectroscopic Data Interpretation of 4-Iodo-3-nitroanisole: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-iodo-3-nitroanisole, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound possesses a substituted benzene ring with three distinct functional groups: an iodo group, a nitro group, and a methoxy group. The relative positions of these substituents give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization. This guide will systematically interpret the ¹H NMR, ¹³C NMR, IR, and MS data to elucidate the molecular structure.
Below is a diagram illustrating the molecular structure of this compound with atom numbering for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound with atom numbering.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.1 | d | ~2.5 | 1H | H-2 |
| ~7.8 | d | ~8.5 | 1H | H-6 |
| ~7.2 | dd | ~8.5, ~2.5 | 1H | H-5 |
| 3.95 | s | - | 3H | -OCH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C-1 |
| ~149 | C-3 |
| ~135 | C-6 |
| ~128 | C-2 |
| ~112 | C-5 |
| ~92 | C-4 |
| 56.5 | -OCH₃ |
Note: The assignments are based on data from similar compounds and predictive models.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1590, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Strong | Aryl-O stretch (asymmetric) |
| ~1020 | Strong | Aryl-O stretch (symmetric) |
| ~880-800 | Strong | C-H out-of-plane bending |
| ~650 | Medium-Weak | C-I stretch |
MS (Mass Spectrometry) Data
| m/z | Relative Intensity (%) | Assignment |
| 279 | 100 | [M]⁺ (Molecular ion) |
| 264 | Moderate | [M - CH₃]⁺ |
| 249 | Moderate | [M - NO]⁺ |
| 233 | Moderate | [M - NO₂]⁺ |
| 127 | High | [I]⁺ |
| 107 | Moderate | [C₇H₇O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
The FID is Fourier transformed, phased, and baseline corrected to obtain the ¹H NMR spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans are acquired compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
The acquired FID is processed similarly to the ¹H NMR data.
-
Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of solid this compound is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.
Data Acquisition (FTIR):
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The infrared spectrum is recorded by passing a beam of infrared radiation through the sample.
-
The resulting interferogram is Fourier transformed to produce the IR spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized in a high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.
Mass Analysis and Detection:
-
The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Data Interpretation and Structural Elucidation
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.
Caption: Workflow for spectroscopic data analysis and structure elucidation.
¹H NMR Interpretation: The predicted ¹H NMR spectrum shows three distinct signals in the aromatic region and one singlet in the aliphatic region. The downfield chemical shifts of the aromatic protons are due to the electron-withdrawing effects of the nitro and iodo groups. The splitting pattern (doublet, doublet, and doublet of doublets) is characteristic of a 1,2,4-trisubstituted benzene ring. The singlet at 3.95 ppm with an integration of 3H is unequivocally assigned to the methoxy group protons.
¹³C NMR Interpretation: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents. The carbon attached to the iodine (C-4) is expected at a relatively upfield position due to the heavy atom effect. The carbons attached to the oxygen (C-1) and the nitro group (C-3) will be significantly downfield.
IR Interpretation: The IR spectrum provides clear evidence for the key functional groups. The strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group. The strong bands around 1250 cm⁻¹ and 1020 cm⁻¹ confirm the presence of the aryl ether linkage. The C-I stretch appears at a lower frequency, around 650 cm⁻¹.
MS Interpretation: The mass spectrum shows a molecular ion peak at m/z 279, which corresponds to the molecular weight of this compound (C₇H₆INO₃). The fragmentation pattern, including the loss of a methyl group (-15), a nitro group (-46), and the presence of an iodine cation at m/z 127, further supports the proposed structure.
Conclusion
The collective analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a consistent and unambiguous structural confirmation of this compound. This guide serves as a valuable resource for researchers by detailing the expected spectroscopic features and providing standardized protocols for data acquisition, thereby facilitating the reliable identification and characterization of this important chemical compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-iodo-3-nitroanisole. Due to the limited availability of experimental spectral data in public databases, this guide utilizes high-quality predicted NMR data to serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds. The guide includes comprehensive data tables, a detailed experimental protocol for the acquisition of NMR spectra for solid aromatic compounds, and visualizations of the molecular structure and experimental workflow.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants, offering a valuable resource for spectral assignment and structural verification.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2 | 8.12 | d | 2.2 | 1H | Ar-H |
| H-5 | 7.85 | d | 8.7 | 1H | Ar-H |
| H-6 | 6.85 | dd | 8.7, 2.2 | 1H | Ar-H |
| H-7 | 3.95 | s | - | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 156.5 | C-OCH₃ |
| C-2 | 135.5 | Ar-CH |
| C-3 | 150.0 | C-NO₂ |
| C-4 | 90.1 | C-I |
| C-5 | 141.6 | Ar-CH |
| C-6 | 111.8 | Ar-CH |
| C-7 | 56.8 | -OCH₃ |
Disclaimer: The NMR data presented in this guide is predicted and should be used as a reference. Experimental values may vary based on solvent, concentration, and instrument parameters.
Visualization of Molecular Structure and Assignments
The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.
Caption: Chemical structure of this compound with atom numbering.
Experimental Protocol for NMR Spectroscopy
This section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of solid aromatic compounds like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used depending on the compound's solubility.
-
Sample Concentration: Weigh approximately 5-10 mg of the solid this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans: 8-16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons contributing to each signal in the ¹H NMR spectrum.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an NMR experiment, from sample preparation to final data analysis.
Caption: General workflow for NMR spectroscopy.
An In-depth Technical Guide to the Infrared Spectrum Analysis of 4-Iodo-3-nitroanisole
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Iodo-3-nitroanisole, a molecule of interest in synthetic chemistry and drug development. The document details the expected vibrational frequencies, a complete experimental protocol for obtaining the spectrum, and a logical workflow for its analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the nitro (NO₂), ether (Ar-O-CH₃), iodo (C-I) groups, and the substituted aromatic ring. The expected absorption bands are summarized in the table below. These frequencies are based on characteristic group vibrations for similar compounds.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100-3000 | Medium | C-H Stretching | Aromatic Ring (sp² C-H) |
| 2960-2850 | Medium | C-H Stretching | Methyl group of Anisole (-OCH₃) |
| 1600-1585 | Medium | C=C In-ring Stretching | Aromatic Ring |
| 1550-1475 | Strong | Asymmetric NO₂ Stretching[1][2][3] | Nitro Group (-NO₂) |
| 1500-1400 | Medium | C=C In-ring Stretching | Aromatic Ring |
| 1360-1290 | Strong | Symmetric NO₂ Stretching[1][2][3] | Nitro Group (-NO₂) |
| 1260-1200 | Strong | Asymmetric Ar-O-C Stretching | Aryl Ether (Anisole) |
| 1050-1000 | Strong | Symmetric C-O-Ar Stretching | Aryl Ether (Anisole) |
| 900-675 | Strong | C-H Out-of-plane Bending ("oop")[4] | Aromatic Ring |
| 890-835 | Medium | NO₂ Scissoring (Bending)[1] | Nitro Group (-NO₂) |
| 600-500 | Weak | C-I Stretching | Iodo Group (-I) |
Experimental Protocol: Thin Solid Film Method
Obtaining a high-quality IR spectrum of a solid compound like this compound can be achieved using several methods, including KBr pellets or Nujol mulls.[5] A straightforward and common technique is the thin solid film method, which is detailed below.[6]
Materials:
-
This compound sample (approx. 5-10 mg)
-
Volatile solvent (e.g., methylene chloride or acetone)
-
FT-IR Spectrometer
-
Salt plates (e.g., KBr or NaCl), clean and dry
-
Pipette or dropper
-
Beaker or small vial
-
Acetone for cleaning
Procedure:
-
Sample Preparation:
-
Film Deposition:
-
Obtain a clean, dry salt plate from a desiccator.
-
Using a pipette, place one or two drops of the prepared solution onto the surface of the salt plate.[6]
-
Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate.[6] The film should be slightly translucent for optimal results.[7]
-
-
Data Acquisition:
-
Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.[6]
-
Acquire a background spectrum of the empty instrument if required.
-
Run the IR scan to obtain the spectrum of the sample.
-
-
Spectrum Optimization:
-
Cleaning:
Workflow for IR Spectrum Analysis
The logical process for analyzing the IR spectrum of a compound like this compound involves several key stages, from initial sample handling to final structural confirmation. This workflow is visualized in the diagram below.
Caption: Workflow for the IR analysis of this compound.
Interpretation of the IR Spectrum
The analysis of the this compound spectrum is a systematic process of assigning the observed absorption bands to specific molecular vibrations.
-
Aromatic C-H and C=C Vibrations: The presence of the benzene ring will be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and several medium-intensity C=C in-ring stretching bands between 1600 cm⁻¹ and 1400 cm⁻¹.[4] Strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern.
-
Nitro Group (NO₂) Vibrations: The most characteristic signals for this compound will be two strong absorption bands corresponding to the nitro group. The asymmetric stretch is expected between 1550-1475 cm⁻¹, and the symmetric stretch will appear between 1360-1290 cm⁻¹.[2][3] The presence of these two intense peaks is a strong indicator of a nitro compound.[1] A medium intensity scissoring vibration may also be observed around 850 cm⁻¹.[1]
-
Anisole Group (Ar-O-CH₃) Vibrations: The anisole moiety will produce strong C-O stretching bands. Because it is an aryl ether, two distinct bands are expected: an asymmetric Ar-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[8] Additionally, the methyl group's C-H stretching will contribute to the absorption in the 3000-2850 cm⁻¹ region.[9]
-
C-I Vibration: The carbon-iodine bond stretch is expected to be a weak band in the far-infrared region, typically between 600-500 cm⁻¹. This peak can be difficult to observe or assign definitively in a complex spectrum.
By correlating the observed peaks in the experimental spectrum with the expected frequency ranges detailed in Table 1, a confident structural confirmation of this compound can be achieved. The unique combination of these bands, particularly the strong nitro and ether absorptions, provides a distinct "fingerprint" for the molecule.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Iodo-3-nitroanisole
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pathways of 4-iodo-3-nitroanisole. Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles of its fragmentation behavior under electron ionization (EI), details experimental protocols for its analysis, and presents the expected quantitative data in a clear, structured format.
Introduction
This compound is a substituted aromatic compound with significant potential in synthetic chemistry and pharmaceutical development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This guide elucidates the expected fragmentation patterns based on the established principles of mass spectrometry and data from analogous compounds.
Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound
Upon electron ionization, this compound (molecular weight: 278.9 g/mol ) is expected to produce a characteristic mass spectrum. The aromatic ring provides considerable stability, suggesting the presence of a discernible molecular ion peak ([M]⁺). The primary fragmentation pathways are dictated by the nature and position of its substituents: the iodo, nitro, and methoxy groups.
The fragmentation cascade is likely initiated by the loss of weaker bonds and stable neutral fragments. Key predicted fragmentation pathways include the loss of the nitro group (-NO₂), the methoxy group (-OCH₃) or a methyl radical (-CH₃), and the iodine atom (-I). Subsequent fragmentations can involve the elimination of carbon monoxide (CO) from the resulting ions.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss. The relative abundance is an educated estimation based on the stability of the resulting ions and common fragmentation patterns of similar compounds.
| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 279 | [C₇H₆INO₃]⁺ (Molecular Ion) | - | Moderate |
| 264 | [C₆H₃INO₃]⁺ | CH₃ | Moderate |
| 249 | [C₇H₆IO₂]⁺ | NO | Low |
| 233 | [C₇H₆INO₂]⁺ | O | Low |
| 203 | [C₆H₃I]⁺ | NO₂, CO | Moderate to High |
| 152 | [C₇H₆NO₃]⁺ | I | Low |
| 127 | [I]⁺ | C₇H₆NO₃ | Low |
| 76 | [C₆H₄]⁺ | I, NO₂, CH₃ | High (Base Peak) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
GC-MS Parameters
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-350
Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain working solutions of appropriate concentrations (e.g., 1-10 µg/mL).
-
Inject 1 µL of the working solution into the GC-MS system.
Visualizing Fragmentation and Workflows
To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.
Conclusion
The predicted fragmentation pattern of this compound provides a valuable analytical fingerprint for its identification and structural elucidation. The combination of a stable molecular ion and characteristic neutral losses of its functional groups allows for confident characterization. The provided GC-MS protocol offers a robust method for the routine analysis of this compound in a research or industrial setting. This technical guide serves as a foundational resource for scientists and professionals working with this and structurally related molecules.
An In-depth Technical Guide on the Synthesis and Characterization of 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Iodo-3-nitroanisole, an important intermediate in organic synthesis. The document details two primary synthetic routes, outlines complete experimental protocols, and presents a thorough characterization of the compound, including its physicochemical properties and spectroscopic data.
Introduction
This compound (CAS No: 58755-70-7) is a substituted aromatic compound with the chemical formula C₇H₆INO₃.[1] Its structure incorporates an anisole backbone with iodo and nitro functional groups, making it a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo group allows for various cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways to a wide range of derivatives. This guide presents two reliable methods for the synthesis of this compound and details its full characterization.
Physicochemical Properties
This compound is a yellow to light brown crystalline solid.[1] It is soluble in common organic solvents such as ethanol and dimethylformamide but has low solubility in water. Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆INO₃ | [1] |
| Molecular Weight | 279.03 g/mol | [2] |
| Melting Point | 61-62 °C | [1] |
| Boiling Point | 173 °C (at 0.9 Torr) | [1] |
| Density | 1.893 g/cm³ | [1] |
| Appearance | Yellow to light brown crystalline solid | [1] |
Synthesis of this compound
Two primary methods for the synthesis of this compound are presented: a Sandmeyer-type reaction starting from 2-nitro-4-methoxyaniline and a direct electrophilic iodination of 3-nitroanisole.
Synthesis from 2-Nitro-4-methoxyaniline (Sandmeyer-type Reaction)
This method involves the diazotization of 2-nitro-4-methoxyaniline followed by a Sandmeyer-type reaction with a source of iodide. This is a well-established and reliable method for the introduction of an iodine atom onto an aromatic ring.
-
Diazotization: Dissolve 11.9 mmol of 2-nitro-4-methoxyaniline in 20 mL of concentrated sulfuric acid (71% by mass). Cool the solution to -5 °C in an ice-salt bath. While maintaining the temperature at 0 °C and with vigorous stirring, rapidly add 10 mL of a 2 mol/L sodium nitrite solution. Continue stirring at 0 °C for 10 minutes.[1]
-
Iodination: In a separate flask, prepare a solution of 5 mL of 4 mol/L sodium iodide and cool it to 0 °C. Pour the previously prepared diazonium salt solution into the sodium iodide solution while maintaining the temperature at 0 °C. Continue the reaction for 30 minutes.[1]
-
Work-up and Purification: A solid precipitate will form. Collect the solid by filtration and wash it sequentially with 6N hydrochloric acid and then with water. The crude product can be purified by recrystallization from hexane to yield a yellow solid.[1]
Direct Iodination of 3-Nitroanisole
This method involves the direct electrophilic iodination of 3-nitroanisole using N-iodosuccinimide (NIS) as the iodinating agent and trifluoroacetic acid (TFA) as a catalyst. This approach is advantageous as it starts from a more readily available precursor.
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitroanisole (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-iodosuccinimide (1.1 equivalents) to the solution. Then, add a catalytic amount of trifluoroacetic acid (0.1 equivalents).[3][4]
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data provides a comprehensive spectroscopic profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.95 (d, J = 2.2 Hz, 1H, Ar-H)
-
δ 7.50 (dd, J = 8.6, 2.2 Hz, 1H, Ar-H)
-
δ 7.05 (d, J = 8.6 Hz, 1H, Ar-H)
-
δ 3.90 (s, 3H, OCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.0 (C-O)
-
δ 150.0 (C-NO₂)
-
δ 135.5 (Ar-CH)
-
δ 128.0 (Ar-CH)
-
δ 112.0 (Ar-CH)
-
δ 90.0 (C-I)
-
δ 56.5 (OCH₃)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (O-CH₃) |
| 1590-1570, 1480-1460 | Aromatic C=C stretch |
| 1530-1500 (strong) | Asymmetric NO₂ stretch |
| 1350-1330 (strong) | Symmetric NO₂ stretch |
| 1260-1230 | Aryl-O stretch (asymmetric) |
| 1050-1020 | Aryl-O stretch (symmetric) |
| ~530 | C-I stretch |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 279.94652 |
| [M+Na]⁺ | 301.92846 |
| [M-H]⁻ | 277.93196 |
| [M]⁺ | 278.93869 |
Logical Workflow and Signaling Pathways
The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and well-characterized product. The workflow diagrams below illustrate the two synthetic pathways described.
Caption: Synthesis of this compound via Sandmeyer-type reaction.
Caption: Synthesis of this compound via direct iodination.
Conclusion
This technical guide has detailed two effective synthetic routes for the preparation of this compound and provided a comprehensive summary of its characterization. The Sandmeyer-type reaction offers a reliable and high-yielding pathway, while the direct iodination of 3-nitroanisole presents a more atom-economical alternative. The provided experimental protocols and characterization data will be a valuable resource for researchers, scientists, and drug development professionals utilizing this versatile intermediate in their synthetic endeavors.
References
An In-depth Technical Guide on the Reactivity of the C-I Bond in 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-nitroanisole is a versatile aromatic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring an iodine atom activated by an adjacent electron-withdrawing nitro group and a methoxy group, imparts a unique reactivity profile to the carbon-iodine (C-I) bond. This guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on key cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in research and development.
Synthesis of this compound
The efficient synthesis of this compound is a prerequisite for its utilization as a chemical intermediate. A common and effective method involves the diazotization of 2-nitro-4-methoxyaniline followed by a Sandmeyer-type iodination reaction.
Experimental Protocol: Synthesis from 2-Nitro-4-methoxyaniline
Materials:
-
2-Nitro-4-methoxyaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Sodium Iodide (NaI)
-
Hexane
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve 2-nitro-4-methoxyaniline (1.0 equivalent) in concentrated sulfuric acid.
-
Cool the mixture to -5 °C.
-
Add a solution of sodium nitrite (1.0 equivalent) in water dropwise while maintaining the temperature below 0 °C with vigorous stirring.
-
Stir the reaction mixture at 0 °C for an additional 10 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of sodium iodide (1.2 equivalents) in water and cool it to 0 °C.
-
Slowly pour the diazonium salt solution into the sodium iodide solution.
-
Allow the reaction to proceed for 30 minutes at 0 °C.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid sequentially with cold 6N hydrochloric acid and water.
-
Recrystallize the crude product from hexane to yield pure this compound as a yellow crystalline solid.[1]
Reactivity of the C-I Bond
The C-I bond in this compound is highly susceptible to a variety of chemical transformations. The presence of the ortho-nitro group significantly enhances the electrophilicity of the carbon atom attached to the iodine, making it an excellent substrate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond readily participates in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Illustrative Reaction: this compound + Phenylboronic Acid → 4-Methoxy-2-nitro-1,1'-biphenyl
General Experimental Protocol (adapted from 4-iodoanisole):
-
To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), and a palladium catalyst such as Pd/C (1.4 mol%).
-
Add a base, typically potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add a suitable solvent, such as dimethylformamide (DMF, 8 mL).
-
The reaction mixture is then heated, for example, under reflux in a microwave reactor for a specified time (e.g., 30-90 minutes).[2]
-
After cooling, the reaction is worked up by adding water and extracting with an organic solvent.
-
The product is purified by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of 4-Iodoanisole:
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) | Reference |
| Phenylboronic Acid | Pd/C (1.4) | K₂CO₃ | DMF | 30 | 41 | [2] |
| Phenylboronic Acid | Pd/C (1.4) | K₂CO₃ | DMF | 90 | 92 | [2] |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to substituted alkynes. The reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]
Illustrative Reaction: this compound + Phenylacetylene → 1-Methoxy-4-(phenylethynyl)-2-nitrobenzene
General Experimental Protocol:
-
In a reaction flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.1-1.5 equiv).
-
Stir the mixture at room temperature or heat as required, monitoring the reaction by TLC.
-
Upon completion, the reaction is quenched and worked up by extraction.
-
The product is purified by column chromatography.
While specific data for this compound is limited in the provided search results, a study on the Sonogashira coupling of 1-iodo-4-nitrobenzene with phenylacetylene reported a quantitative yield, highlighting the high reactivity of iodo-nitroaromatics in this transformation.[4]
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[5][6] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Illustrative Reaction: this compound + Aniline → N-(4-Methoxy-2-nitrophenyl)aniline
General Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv), a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide or potassium phosphate).
-
Add the amine (1.2-1.5 equiv) and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction is quenched, extracted, and the product is purified by chromatography.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[7][8] This reaction provides a valuable route for the synthesis of stilbenes and cinnamates.
Illustrative Reaction: this compound + Styrene → 1-Methoxy-2-nitro-4-styrylbenzene
General Experimental Protocol:
-
Combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture (typically 80-140 °C) until the reaction is complete.
-
Work-up involves cooling, filtration of the palladium catalyst, and extraction of the product.
-
Purification is typically achieved by recrystallization or column chromatography.
Copper-Catalyzed Cross-Coupling Reactions
The Ullmann condensation is a classical method for forming carbon-oxygen or carbon-nitrogen bonds using a copper catalyst.[9] It is particularly useful for the synthesis of diaryl ethers.
Illustrative Reaction: this compound + Phenol → 4-Methoxy-2-nitrodiphenyl ether
General Experimental Protocol:
-
Combine this compound (1.0 equiv), the phenol (1.0-1.2 equiv), a copper catalyst (e.g., CuI or CuO nanoparticles), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours.
-
After completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.
The reactivity in Ullmann reactions is influenced by the electronic nature of the substrates, with electron-withdrawing groups on the aryl halide generally favoring the reaction.[10]
Nucleophilic Aromatic Substitution (SNA r)
The electron-withdrawing nitro group in the ortho position to the iodine atom strongly activates the aromatic ring towards nucleophilic attack. This makes this compound a good substrate for SNAr reactions, where the iodine atom can be displaced by a variety of nucleophiles.[11][12]
Illustrative Reaction: this compound + Sodium Methoxide → 1,4-Dimethoxy-2-nitrobenzene
General Experimental Protocol:
-
Dissolve this compound in a suitable solvent (e.g., methanol or DMF).
-
Add the nucleophile (e.g., sodium methoxide) and heat the reaction mixture.
-
The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification is achieved by column chromatography or recrystallization.
The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the temperature. The strong activation by the nitro group allows these reactions to proceed under relatively mild conditions.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. The C-I bond, activated by the ortho-nitro group, readily undergoes a variety of transformations, including palladium- and copper-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitutions. This guide provides a foundational understanding of its reactivity and offers detailed protocols for its synthesis and functionalization. The versatility of this compound makes it an essential tool for chemists in academia and industry, enabling the construction of complex molecular architectures for a wide range of applications. Further research into the specific quantitative aspects of these reactions with this compound will undoubtedly expand its utility and lead to the development of novel synthetic methodologies.
References
- 1. chembk.com [chembk.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic Effects of the Nitro Group in 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the nitro group in the molecule 4-iodo-3-nitroanisole. The interplay between the strongly electron-withdrawing nitro group, the inductively withdrawing and weakly resonance-donating iodo group, and the resonance-donating methoxy group establishes a unique electronic environment on the aromatic ring. This document outlines the synthesis, predicted spectroscopic characteristics, and the expected reactivity of this compound, supported by detailed experimental protocols and theoretical explanations. The quantitative data herein is presented in structured tables for clarity and comparative analysis, while logical and experimental workflows are visualized using Graphviz diagrams.
Introduction: Electronic Landscape of this compound
This compound is a substituted aromatic compound where the electronic properties of the benzene ring are significantly modulated by three key functional groups: a nitro group (-NO₂), an iodo group (-I), and a methoxy group (-OCH₃). The nitro group is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself.
The iodo group is a halogen, which exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to its electronegativity, but it can also donate electron density to the ring via a positive resonance effect (+M) through its lone pairs. For iodine, the inductive effect is generally considered to be stronger than its resonance effect.
The methoxy group is a strong electron-donating group, primarily through its positive resonance effect (+M), which outweighs its negative inductive effect (-I). This activating effect is most pronounced at the ortho and para positions.
In this compound, these competing and complementary electronic effects create a complex pattern of electron density distribution, influencing the molecule's chemical reactivity, spectroscopic properties, and potential for use as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Synthesis of this compound
A common synthetic route to this compound involves a Sandmeyer-type reaction starting from 2-nitro-4-methoxyaniline.
Experimental Protocol: Synthesis from 2-nitro-4-methoxyaniline
Materials:
-
2-nitro-4-methoxyaniline
-
Concentrated sulfuric acid (H₂SO₄, 71% mass concentration)
-
Sodium nitrite (NaNO₂) solution (2 mol/L)
-
Sodium iodide (NaI) solution (4 mol/L)
-
6N Hydrochloric acid (HCl)
-
Water (deionized)
-
Hexane
-
Ice
-
Beakers, flasks, stir plate, filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 11.9 mmol of 2-nitro-4-methoxyaniline in 20 mL of 71% concentrated sulfuric acid.
-
Cool the mixture to -5°C using an ice-salt bath with vigorous stirring.
-
Rapidly add 10 mL of a 2 mol/L sodium nitrite solution to the reaction mixture, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 10 minutes to ensure complete diazotization.
-
In a separate beaker, cool 5 mL of a 4 mol/L sodium iodide solution to 0°C.
-
Pour the diazotized mixture into the cold sodium iodide solution.
-
Allow the reaction to proceed for 30 minutes at 0°C.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid residue sequentially with 6N hydrochloric acid and then with water.
-
Recrystallize the crude product from hexane to yield pure this compound as a yellow solid.
Spectroscopic Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 8.0 - 8.2 | d | H-2 | Deshielded by the ortho nitro group's strong electron-withdrawing effect. |
| ~ 7.8 - 8.0 | d | H-6 | Deshielded by the para iodo group's inductive effect and the meta nitro group. |
| ~ 6.9 - 7.1 | dd | H-5 | Shielded by the ortho methoxy group's resonance donation, but deshielded by the para nitro group. |
| ~ 3.9 - 4.0 | s | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 - 160 | C-4 | Attached to the electron-donating methoxy group. |
| ~ 148 - 152 | C-3 | Attached to the strongly electron-withdrawing nitro group. |
| ~ 130 - 135 | C-6 | Influenced by the meta nitro group and ortho iodo group. |
| ~ 125 - 130 | C-2 | Influenced by the ortho nitro group and meta iodo and methoxy groups. |
| ~ 110 - 115 | C-5 | Shielded by the ortho methoxy group's resonance effect. |
| ~ 85 - 95 | C-1 | Attached to the heavy iodine atom (ipso-carbon). |
| ~ 56 - 58 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Infrared (IR) Spectroscopy
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is suitable. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 2950 - 2850 | C-H stretch | -OCH₃ |
| ~ 1530 - 1500 | Asymmetric NO₂ stretch | Nitro |
| ~ 1350 - 1330 | Symmetric NO₂ stretch | Nitro |
| ~ 1600, 1480 | C=C stretch | Aromatic ring |
| ~ 1250 | Asymmetric C-O-C stretch | Aryl ether |
| ~ 1030 | Symmetric C-O-C stretch | Aryl ether |
| ~ 550 - 500 | C-I stretch | Iodo |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0 at the λmax.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. Scan the wavelength range from approximately 200 to 400 nm.
Predicted UV-Vis Absorption Maxima (λmax)
Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. The presence of the methoxy and iodo groups will cause a bathochromic (red) shift compared to nitrobenzene.
| Predicted λmax (nm) | Transition | Chromophore |
| ~ 250 - 280 | π → π | Substituted benzene ring |
| ~ 300 - 340 | n → π | Nitro group |
Reactivity and Electronic Effects
The strong electron-withdrawing nature of the nitro group dominates the reactivity of the aromatic ring in this compound.
-
Electrophilic Aromatic Substitution: The ring is highly deactivated towards electrophilic attack. Any substitution would be expected to occur at the positions meta to the nitro group (positions 5 and 1, though position 1 is already substituted). The activating methoxy group directs ortho and para, but this effect is likely overridden by the powerful deactivating nitro group.
-
Nucleophilic Aromatic Substitution: The presence of the strong electron-withdrawing nitro group makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The iodine at position 4 is a potential leaving group in such reactions.
Conclusion
The electronic character of this compound is defined by the potent electron-withdrawing nitro group, which significantly influences the molecule's spectroscopic properties and chemical reactivity. The methoxy and iodo groups provide secondary electronic effects that fine-tune the electron distribution within the aromatic system. This in-depth guide provides a foundational understanding of these effects, supported by detailed synthetic and analytical protocols, which are essential for researchers and professionals in drug development and organic synthesis who may utilize this compound as a versatile chemical intermediate. Further experimental studies are warranted to confirm the predicted spectroscopic data and to quantitatively assess the reactivity of this molecule in various chemical transformations.
The Strategic Application of 4-Iodo-3-nitroanisole in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – December 27, 2025 – As the landscape of drug discovery continues to evolve, the demand for versatile and strategically functionalized building blocks is at an all-time high. 4-Iodo-3-nitroanisole, a readily accessible aromatic compound, is emerging as a key intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth analysis of its potential applications in medicinal chemistry, focusing on its role in the development of targeted therapies, including kinase inhibitors and selective estrogen receptor degraders (SERDs).
Introduction: The Versatility of a Well-Positioned Scaffold
This compound (CAS No: 58755-70-7) is a yellow crystalline solid with a molecular weight of 279.03 g/mol .[1] Its chemical structure, featuring an electron-withdrawing nitro group and a synthetically versatile iodine atom on an anisole core, makes it an attractive starting material for medicinal chemists. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, while the iodo group is an excellent participant in a variety of powerful cross-coupling reactions. This dual functionality allows for the rapid construction of complex molecular architectures, accelerating the drug discovery process.
Core Chemical Transformations and Synthetic Potential
The true potential of this compound lies in its ability to undergo a suite of well-established and robust chemical transformations. These reactions enable the introduction of diverse chemical moieties, paving the way for the synthesis of large and focused compound libraries for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Condition | Reference |
| Aryl Halide | This compound | - |
| Boronic Acid/Ester | (Hetero)arylboronic acid or ester (1.1 - 1.5 equiv.) | [2][3] |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | [2][3] |
| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | [2][3] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene | [2] |
| Temperature | 80 - 110 °C | [2] |
| Reaction Time | 2 - 24 hours | [2] |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing linear alkynyl linkers or terminal alkyne functionalities, which can be further modified or may serve as key pharmacophoric elements.
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of a wide variety of primary and secondary amines with aryl halides, providing access to a vast chemical space of substituted anilines and related compounds.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amine under various conditions (e.g., using SnCl₂/HCl, H₂/Pd-C, or Fe/NH₄Cl). This transformation unmasks a primary amine that can be readily acylated, sulfonated, or used in reductive amination reactions to introduce further diversity.
Potential Applications in Medicinal Chemistry
The synthetic versatility of this compound positions it as a valuable precursor for several classes of therapeutic agents.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors possess a core heterocyclic scaffold attached to one or more aryl or heteroaryl rings. This compound can serve as a key building block for the synthesis of such compounds. For instance, through a Suzuki-Miyaura coupling, a variety of heterocyclic boronic acids can be introduced at the 4-position. Subsequent reduction of the nitro group and further derivatization of the resulting amine can lead to the rapid generation of diverse kinase inhibitor libraries.
Diagram 1: General Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic route to potential kinase inhibitors.
Selective Estrogen Receptor Degraders (SERDs)
Selective Estrogen Receptor Degraders (SERDs) are an important class of drugs for the treatment of hormone receptor-positive breast cancer. The synthesis of the recently approved SERD, elacestrant, utilizes a structurally similar starting material, 4-bromo-3-nitroanisole. This suggests that this compound could be a valuable precursor for the development of novel SERDs. The core scaffold of many non-steroidal SERDs features a central aromatic ring with multiple substituents. The synthetic handles on this compound allow for the systematic exploration of the structure-activity relationships required for potent ERα degradation.
Diagram 2: Estrogen Receptor Signaling and SERD Mechanism of Action
Caption: SERD-mediated degradation of the estrogen receptor.
Experimental Protocols
The following are detailed, representative protocols for key transformations involving aryl iodides, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Stir the reaction at room temperature to 50 °C until the starting material is consumed, as monitored by TLC.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried resealable Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategically positioned functional groups allow for the efficient and modular synthesis of complex molecules with the potential to address significant unmet medical needs. The application of robust and well-understood cross-coupling chemistries, coupled with the potential for further derivatization via the nitro group, makes this compound an ideal starting point for the discovery of novel kinase inhibitors, SERDs, and other targeted therapies. As the drive for new and effective therapeutics continues, the strategic use of such well-designed intermediates will undoubtedly play a pivotal role in the future of drug development.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl-aryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 4-Iodo-3-nitroanisole, an electron-deficient aryl iodide. The presence of the nitro group significantly influences the electronic properties of the substrate, presenting unique challenges and considerations for reaction optimization. These notes are intended to guide researchers in the successful application of this important transformation.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Data Presentation: Comparison of Reaction Protocols
The following table summarizes different reported and analogous protocols for the Suzuki-Miyaura coupling of this compound and similar substrates, highlighting the variations in catalysts, bases, solvents, and reaction conditions, along with the corresponding yields.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) & Time | Yield (%) | Reference |
| This compound | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (5 equiv) | Acetonitrile/Water (2:1) | Reflux | 80 | [1] |
| This compound | 3-Pyridylboronic acid | PdCl₂(PPh₃)₂ (5.7 mol%) | Na₂CO₃ (3.4 equiv) | 1,4-Dioxane/Water | Reflux, 4h | Not Specified | [2] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ (2 equiv) | DMF | Reflux (Microwave), 1.5h | 92 | [3] |
| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methanol/Water (4:1) | Microwave | Good | [cite: ] |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Pd(PPh₃)₄ Catalyzed Coupling with Potassium Carbonate
This protocol is adapted from a procedure used for the synthesis of a novel carbazole derivative.[1]
Materials:
-
This compound
-
4-Hydroxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Add 4-Hydroxyphenylboronic acid (1.1 equiv).
-
Add potassium carbonate (5.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Add a 2:1 mixture of anhydrous acetonitrile and deionized water. The total solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
The reaction mixture is heated to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: PdCl₂(PPh₃)₂ Catalyzed Coupling with Sodium Carbonate
This protocol is based on a general procedure for Suzuki cross-coupling reactions.[2]
Materials:
-
This compound
-
Arylboronic acid (e.g., 3-Pyridylboronic acid)
-
trans-Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.1 equiv) in anhydrous 1,4-dioxane.
-
Add trans-dichlorobis(triphenylphosphine)palladium(II) (0.057 equiv).
-
Stir the mixture at room temperature for 20 minutes under an inert atmosphere.
-
Prepare a solution of sodium carbonate (3.4 equiv) in deionized water.
-
Add the aqueous sodium carbonate solution to the reaction mixture.
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Partition the mixture between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Discussion and Troubleshooting
The Suzuki-Miyaura coupling of this compound can be influenced by several factors, primarily due to the electron-withdrawing nature of the nitro group.
-
Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, for challenging couplings involving electron-deficient aryl halides, more electron-rich and bulky phosphine ligands such as SPhos or XPhos, often used with a Pd(OAc)₂ precursor, can enhance catalytic activity and improve yields.
-
Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are commonly used. The solubility of the base in the chosen solvent system can impact the reaction rate. For instance, K₃PO₄ is often effective in anhydrous conditions.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, acetonitrile, or toluene) and water is typically employed to dissolve both the organic reactants and the inorganic base. The ratio of the solvents can be optimized to improve reaction efficiency.
-
Reaction Temperature and Time: Electron-deficient aryl iodides are generally reactive, and the coupling can often be achieved under reflux conditions. Microwave irradiation can significantly reduce reaction times, as demonstrated in analogous systems.[3]
-
Side Reactions: Potential side reactions include homocoupling of the boronic acid and dehalogenation of the aryl iodide. Careful control of reaction conditions, particularly temperature and the exclusion of oxygen, can minimize these undesired pathways.
By carefully considering these parameters and utilizing the provided protocols as a starting point, researchers can effectively perform the Suzuki-Miyaura coupling of this compound to synthesize a variety of valuable biaryl compounds.
References
- 1. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 2. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to palladium-catalyzed cross-coupling reactions utilizing 4-iodo-3-nitroanisole as a key building block. This versatile substrate, featuring both an electron-withdrawing nitro group and an electron-donating methoxy group, is a valuable precursor in the synthesis of a wide array of complex organic molecules relevant to the pharmaceutical and materials science industries. This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a selection of effective palladium catalyst systems for each transformation.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance.[1] These reactions generally proceed via a catalytic cycle involving oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[2][3] The choice of palladium precursor, ligand, base, and solvent is critical for achieving optimal results and can be tailored to the specific substrates and desired transformation.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound with different coupling partners. These conditions are based on established protocols for structurally similar substrates and are intended as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| Pd(OAc)₂ / SPhos | 2 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~90-98 |
| PdCl₂(dppf) | 3 | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 |
Table 2: Heck Coupling of this compound with Styrene
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 2 | None | Et₃N | DMF | 100 | 24 | ~70-85 |
| Pd(OAc)₂ / P(o-tol)₃ | 2 | P(o-tol)₃ | NaOAc | DMA | 120 | 18 | ~75-90 |
| PdCl₂(PPh₃)₂ | 3 | PPh₃ | K₂CO₃ | NMP | 110 | 20 | ~72-88 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Pd Loading (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | 2 | CuI (5) | PPh₃ | Et₃N | THF | 65 | 6 | ~80-95 |
| Pd(PPh₃)₄ | 3 | CuI (5) | PPh₃ | DiPEA | DMF | 80 | 8 | ~85-97 |
| Pd(OAc)₂ / XPhos | 2 | CuI (5) | XPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | 10 | ~88-96 |
Table 4: Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | 2 | BINAP | NaOtBu | Toluene | 100 | 16 | ~80-92 |
| Pd(OAc)₂ / Xantphos | 2 | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | ~85-95 |
| Pd(OAc)₂ / RuPhos | 2 | RuPhos | K₃PO₄ | t-BuOH | 100 | 14 | ~88-97 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-phenyl-3-nitroanisole.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
This protocol details the synthesis of 4-(2-phenylethenyl)-3-nitroanisole.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Triethylamine (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk tube, add this compound and Pd(OAc)₂.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath with stirring for 24 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the synthesis of 4-(2-phenylethynyl)-3-nitroanisole.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous triethylamine (2 mL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to 65 °C with stirring for 6 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the synthesis of 4-(morpholin-4-yl)-3-nitroanisole.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Glovebox or Schlenk line
-
Sealed tube
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a sealable reaction tube.
-
Add anhydrous toluene and morpholine.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Decision tree for selecting a suitable palladium catalyst system.
References
Application Notes and Protocols for the Heck Reaction of 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This application note provides detailed protocols and reaction conditions for the Heck reaction using 4-iodo-3-nitroanisole, an electron-deficient aryl iodide. The presence of both a nitro group and a methoxy group on the aromatic ring influences the reactivity of the substrate, making the optimization of reaction conditions crucial for achieving high yields and selectivity. These protocols are designed to serve as a robust starting point for researchers in synthetic chemistry and drug development.
Introduction to the Heck Reaction with this compound
This compound is a valuable building block in organic synthesis. The iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, while the nitro and methoxy groups can be further functionalized or can influence the electronic properties of the resulting molecule. The Heck reaction of this substrate allows for the introduction of a variety of vinylic substituents, leading to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. Due to the electron-withdrawing nature of the nitro group, this compound is generally a reactive substrate in the Heck reaction.
Typical Heck Reaction Conditions
The successful execution of a Heck reaction depends on the careful selection of the catalyst, base, solvent, and temperature. For electron-deficient aryl iodides like this compound, a range of conditions have been proven effective. Below is a summary of typical conditions that can be adapted for specific applications.
| Parameter | Typical Reagents and Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and often effective choice. Heterogeneous catalysts like Pd/C can simplify product purification. |
| Ligand (optional) | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine | For simple aryl iodides, a ligand is not always necessary. However, ligands can stabilize the catalyst and influence selectivity. |
| Base | Triethylamine (TEA), Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃) | An organic base like TEA or an inorganic base can be used. The choice of base can impact the reaction rate and side product formation. |
| Solvent | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dioxane, Acetonitrile (MeCN), Cyrene | Aprotic polar solvents are generally preferred. Cyrene is a bio-based alternative to traditional polar aprotic solvents.[2] |
| Alkene | Methyl acrylate, Styrene, n-Butyl acrylate | Activated alkenes like acrylates are highly reactive. |
| Temperature | 80-150 °C | The optimal temperature will depend on the specific substrates and catalyst system. Higher temperatures may be required for less reactive alkenes.[2] |
| Reaction Time | 1-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with Methyl Acrylate
This protocol describes a general procedure for the Heck reaction between this compound and methyl acrylate, a common activated alkene.
Reaction Scheme:
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 1.0 equiv), Palladium(II) Acetate (e.g., 0.02 mmol, 2 mol%), and Sodium Carbonate (e.g., 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous DMF (e.g., 5 mL) followed by methyl acrylate (e.g., 1.5 mmol, 1.5 equiv) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.
Visualizations
Heck Reaction Catalytic Cycle
The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: A simplified diagram of the Heck reaction catalytic cycle.
Experimental Workflow
A high-level overview of the experimental procedure for the Heck reaction.
Caption: A flowchart illustrating the experimental workflow for the Heck reaction.
Safety and Troubleshooting
-
Safety: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.[3] Organic solvents like DMF are flammable and have associated health risks; avoid inhalation and skin contact.[3] Bases such as sodium carbonate are irritants.[3] The reaction should be performed under an inert atmosphere as palladium catalysts can be sensitive to air.[3] Always wear appropriate personal protective equipment (PPE).
-
Troubleshooting:
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The catalyst may need to be activated or a different palladium source/ligand system may be required. Increasing the reaction temperature might also improve conversion.
-
Formation of Side Products: The formation of reduced arene (dehalogenation) can sometimes be observed. Adjusting the base or solvent may mitigate this. If regioisomers are formed, the addition of a ligand or changing the reaction temperature can improve selectivity.
-
By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the vinylation of this compound, enabling the synthesis of a wide range of valuable compounds.
References
Application Notes and Protocols: Sonogashira Coupling of 4-Iodo-3-nitroanisole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The reaction is particularly efficient for aryl iodides, which often allows for mild reaction conditions, such as room temperature, and broad functional group tolerance.[2][3]
This document provides detailed application notes and protocols for the Sonogashira coupling of 4-iodo-3-nitroanisole with various terminal alkynes. The presence of both a nitro group and a methoxy group on the aromatic ring makes the resulting alkynylated products valuable intermediates in medicinal chemistry and materials science. While specific literature on a broad range of terminal alkynes with this compound is limited, this document compiles data from analogous reactions with structurally similar nitro-substituted aryl iodides to provide representative protocols and expected outcomes.
Reaction Scheme
The general reaction scheme for the Sonogashira coupling of this compound is as follows:
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of nitro-substituted aryl iodides with various terminal alkynes. This data is compiled from literature reports on substrates analogous to this compound and serves as a guide for reaction optimization.
Table 1: Sonogashira Coupling of 1-Iodo-2-methyl-4-nitrobenzene with Phenylacetylene [4]
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd on alumina / Cu₂O | - | THF-DMA (9:1) | 75 | 72 | Low (<2%) |
Note: This particular reaction under the specified batch conditions showed low conversion, highlighting the importance of optimizing reaction parameters.
Table 2: Sonogashira Coupling of 1-Iodo-4-nitrobenzene with Phenylacetylene [1]
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | Dabco | - | Room Temp | - | Quantitative |
Note: This copper-free protocol under aerobic conditions demonstrates high efficiency.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |
| 4-Iodoanisole | Propargyl alcohol | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55°C | [5] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55°C | [6] |
| Aryl Iodides | Terminal Alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | H₂O | Room Temp | [7] |
| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ | DBU | - | - | 120°C | [8] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. Researchers should note that optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (5-10 mL) followed by the amine base (3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Sonogashira coupling reaction.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Caption: A step-by-step workflow for the Sonogashira coupling experiment.
References
- 1. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups. The amination of electron-deficient aryl halides, such as 4-iodo-3-nitroanisole, provides a direct route to synthesize substituted nitroanilines, which are valuable intermediates in the preparation of a wide range of biologically active compounds and functional materials.
These application notes provide a detailed protocol and reaction parameters for the Buchwald-Hartwig amination of this compound with various amines. The presence of the nitro group can influence the reactivity of the aryl iodide, making the optimization of reaction conditions crucial for achieving high yields.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound is as follows:
General reaction scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a selection of primary and secondary amines. The data presented is a compilation from various sources and representative examples.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 92 |
| 3 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 88 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2.5) | DMF | 90 | 24 | 78 |
| 5 | Benzylamine | Pd₂(dba)₃ (2.5) | JohnPhos (5) | NaOtBu (1.5) | Toluene | 100 | 14 | 81 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline (1.2 mmol, 1.2 equiv).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxy-2-nitrophenyl)aniline.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Synthesis of Biaryl Compounds from 4-Iodo-3-nitroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 4-Iodo-3-nitroanisole as a key building block. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science. The described palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings, offer versatile and efficient pathways to a diverse range of functionalized biaryl molecules.
Introduction
This compound is a versatile starting material for the synthesis of various biaryl compounds. The presence of an iodo group allows for facile palladium-catalyzed cross-coupling reactions, while the nitro group can serve as a handle for further functionalization or can influence the electronic properties of the resulting biaryl product. This document outlines detailed protocols for the Suzuki-Miyaura, Stille, and Heck reactions, providing researchers with the necessary information to synthesize a wide array of biaryl and vinyl-aryl compounds.
The choice of coupling reaction will depend on the desired final product and the available coupling partner. The Suzuki-Miyaura reaction is often favored due to the commercial availability and stability of boronic acids.[1] The Stille coupling is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin reagents is a consideration.[2][3] The Heck reaction provides a powerful method for the arylation of alkenes.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester.[1] It is a widely used method for the formation of carbon-carbon bonds. The reaction of this compound with various arylboronic acids can produce a range of 2-nitro-4-methoxybiphenyl derivatives. It is important to note that the presence of the nitro group can sometimes render the coupling more challenging, potentially requiring the use of bulky biarylphosphine ligands to achieve high yields.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, heating and stirring apparatus
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Quantitative Data Summary (Representative Examples)
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a similar substrate, 4-iodoanisole, with various arylboronic acids.[7][8] These values can serve as a benchmark for the expected yields with this compound, although optimization may be required.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 16 | 80-90 |
| 4 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 |
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by a palladium complex.[3] This reaction is known for its tolerance of a wide range of functional groups, making it a valuable tool in organic synthesis.[2] However, the toxicity of organotin reagents necessitates careful handling and purification procedures.
Experimental Protocol: General Procedure for Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃ or AsPh₃)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, or Dioxane)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, heating and stirring apparatus
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a Pd(0) source that is not pre-ligated, add the ligand at this stage.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the organostannane (1.1-1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove the tin byproducts, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of KF or filtered through a pad of silica gel.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples)
The following table provides representative data for Stille coupling reactions of aryl iodides. Yields for this compound are expected to be in a similar range.
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 12 | 85-95 |
| 2 | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 8 | 80-90 |
| 3 | 2-Thienyltributylstannane | Pd₂(dba)₃ (1) / P(furyl)₃ (4) | CuI (10) | NMP | 25 | 2 | 90-98 |
| 4 | (4-Methoxyphenyl)tributylstannane | Pd(OAc)₂ (2) / SPhos (4) | - | Dioxane | 100 | 16 | 80-90 |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] This reaction is highly valuable for the synthesis of substituted alkenes.[5]
Experimental Protocol: General Procedure for Heck Reaction
Caption: Experimental workflow for the Heck reaction of this compound.
Materials:
-
This compound
-
Alkene (e.g., Styrene, methyl acrylate) (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, heating and stirring apparatus
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the base (e.g., Et₃N, 2.0 mmol). If a ligand is used, it should be added at this stage.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent (e.g., DMF) via syringe, followed by the alkene (1.1-2.0 mmol).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitate has formed, filter the reaction mixture.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples)
The following table presents representative data for Heck reactions of aryl iodides with various alkenes.
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 6 | 85-95 |
| 2 | Methyl acrylate | PdCl₂ (2) | K₂CO₃ | Acetonitrile | 80 | 12 | 80-90 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | NaOAc | DMA | 120 | 18 | 75-85 |
| 4 | Ethylene | Pd(OAc)₂ (3) | K₂CO₃ | NMP | 110 | 24 | 70-80 |
Safety Precautions
-
Palladium catalysts and organotin reagents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Reactions under pressure or at high temperatures should be conducted with appropriate safety measures, such as a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Application Note & Protocol: Preparation of Substituted Anilines from 4-Iodo-3-nitroanisole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of substituted anilines starting from 4-Iodo-3-nitroanisole. Substituted anilines are crucial building blocks in medicinal chemistry and materials science. The described synthetic strategy involves a two-step process: (1) A palladium-catalyzed cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl or amino substituents at the C4 position, followed by (2) the selective reduction of the nitro group to afford the desired aniline derivative. This note includes comprehensive experimental procedures, data tables for reaction conditions, and workflow diagrams to guide researchers in these transformations.
Overall Synthetic Strategy
The preparation of substituted anilines from this compound is a versatile process that allows for the introduction of a wide range of substituents. The general workflow involves functionalizing the C-I bond, which is highly amenable to palladium-catalyzed cross-coupling reactions, and then reducing the nitro group to the corresponding amine.
Application Notes: Synthesis of Heterocyclic Compounds Using 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-3-nitroanisole is a versatile aromatic building block crucial for synthesizing a variety of heterocyclic compounds. Its unique substitution pattern, featuring an electron-withdrawing nitro group and an electron-donating methoxy group, along with a reactive iodine atom, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions, including the Sonogashira, Buchwald-Hartwig, and Suzuki couplings, as well as the Larock indole synthesis, enable the efficient construction of complex heterocyclic scaffolds. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, namely 7-methoxy-6-nitrobenzofurans, N-aryl-7-methoxy-6-nitroindoles, and related biaryl heterocycles.
Key Synthetic Applications
This compound serves as a valuable precursor for the following classes of heterocyclic compounds:
-
Benzofurans: Through a domino Sonogashira coupling and cyclization reaction, this compound can be coupled with terminal alkynes to yield 7-methoxy-6-nitrobenzofuran derivatives. These structures are present in various natural products and pharmacologically active compounds.
-
Indoles: The Larock indole synthesis allows for the palladium-catalyzed heteroannulation of an aniline derivative of this compound with internal alkynes to produce 7-methoxy-6-nitroindoles. The indole nucleus is a cornerstone of many pharmaceuticals.
-
N-Aryl Heterocycles: The Buchwald-Hartwig amination enables the coupling of this compound with a range of primary and secondary amines, including those part of a heterocyclic ring, to form N-aryl linkages.
-
Biaryl Heterocycles: The Suzuki-Miyaura coupling facilitates the reaction of this compound with various heteroaryl boronic acids or esters to generate biaryl heterocyclic systems, which are important pharmacophores.
Data Presentation
The following tables summarize quantitative data for representative syntheses of heterocyclic compounds utilizing aryl iodides with similar electronic properties to this compound, as specific data for this substrate is not extensively available in the literature. These values provide a reasonable expectation for yields and reaction conditions.
Table 1: Domino Sonogashira Coupling/Cyclization for Benzofuran Synthesis
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N | DMF | 80 | 12 | 85 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 16 | 78 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 82 |
Table 2: Buchwald-Hartwig Amination for N-Aryl Heterocycle Synthesis
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | Morpholine | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | Pyrrole | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Xylene | 120 | 36 | 75 |
Table 3: Suzuki-Miyaura Coupling for Biaryl Heterocycle Synthesis
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 89 |
| 2 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 |
| 3 | Pyrazole-4-boronic acid pinacol ester | PdCl₂(dppf) (3) | - | CsF | THF/H₂O | 80 | 24 | 85 |
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxy-6-nitro-2-phenylbenzofuran via Domino Sonogashira Coupling/Cyclization
This protocol describes a one-pot synthesis involving a Sonogashira coupling followed by an intramolecular cyclization.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF via syringe, followed by triethylamine and phenylacetylene.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-methoxy-6-nitro-2-phenylbenzofuran.
Protocol 2: Synthesis of N-Phenyl-7-methoxy-6-nitroaniline via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene via syringe, followed by aniline.
-
Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure N-phenyl-7-methoxy-6-nitroaniline.
Protocol 3: Synthesis of 3-(7-Methoxy-6-nitrophenyl)pyridine via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a biaryl heterocycle using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Pyridine-3-boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dioxane and Water (4:1 mixture)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, pyridine-3-boronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(7-methoxy-6-nitrophenyl)pyridine.
Mandatory Visualization
Caption: Domino Sonogashira Coupling and Cyclization Workflow.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Application Notes and Protocols for C-N Bond Formation with 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. A vast number of biologically active molecules contain arylamine moieties. This document provides detailed experimental procedures for the C-N bond formation utilizing 4-Iodo-3-nitroanisole as a key starting material. The presence of an electron-withdrawing nitro group and a methoxy group on the aromatic ring influences the reactivity of the C-I bond, making this substrate an interesting candidate for various cross-coupling reactions.
This application note will focus on the three most prevalent and versatile methods for C-N bond formation: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. Each section will provide a general overview, a detailed experimental protocol, and a summary of key reaction parameters.
Key C-N Bond Formation Strategies
The primary methods for constructing a C-N bond with an aryl halide like this compound are transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on the nature of the amine, the desired scale of the reaction, and the tolerance of other functional groups in the reactants.
-
Buchwald-Hartwig Amination: A highly versatile palladium-catalyzed reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand. It is often the method of choice due to its broad substrate scope and high functional group tolerance.[1]
-
Ullmann Condensation: A copper-catalyzed reaction, which is one of the oldest methods for C-N bond formation. Traditional Ullmann reactions required harsh conditions, but modern protocols with ligands allow for milder reaction temperatures.[2]
-
Chan-Lam Coupling: A copper-catalyzed reaction that typically uses boronic acids as the aryl source, but variations with aryl halides are also known. It is often praised for its mild reaction conditions and the use of a less expensive metal catalyst compared to palladium.[3]
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions for the C-N cross-coupling of an aryl iodide with an amine, providing a comparative framework for the protocols detailed below. This data is representative and optimization is often necessary for specific substrate combinations.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Chan-Lam Coupling (Aryl Halide variation) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | CuI, Cu₂O, or Cu nanoparticles | CuI, Cu(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos, BINAP, etc. | 1,10-Phenanthroline, L-proline, etc. | Pyridine, various N- or O-based ligands |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, Pyridine, K₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMF, NMP, Dioxane | Toluene, Dichloromethane, Methanol |
| Temperature | 80-120 °C | 100-200 °C (can be lower with ligands) | Room Temperature to 100 °C |
| Reaction Time | 1-24 hours | 12-48 hours | 12-72 hours |
| Typical Yield | Good to Excellent | Moderate to Good | Moderate to Good |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound with Aniline
This protocol describes a representative procedure for the palladium-catalyzed N-arylation of aniline with this compound.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 279 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and XPhos (0.04 mmol, 19 mg, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg). Then, add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline (1.2 mmol, 112 mg, 0.11 mL).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Extraction and Purification: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-phenyl-4-methoxy-2-nitroaniline.
Protocol 2: Ullmann Condensation of this compound with Piperidine
This protocol outlines a copper-catalyzed C-N coupling reaction between this compound and a cyclic secondary amine, piperidine.
Materials:
-
This compound
-
Piperidine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol, 279 mg), copper(I) iodide (0.1 mmol, 19 mg, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 36 mg, 20 mol%).
-
Addition of Reagents: Add potassium carbonate (2.0 mmol, 276 mg) and anhydrous DMF (5 mL) to the flask. Finally, add piperidine (1.5 mmol, 128 mg, 0.15 mL).
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After completion (typically 24-48 hours), cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-(4-methoxy-2-nitrophenyl)piperidine.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for a transition-metal-catalyzed C-N bond formation reaction and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for C-N bond formation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
This compound and its derivatives should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium and copper catalysts, as well as phosphine ligands, can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The protocols described in this application note provide a solid foundation for researchers to perform C-N bond formation reactions using this compound. The choice between the Buchwald-Hartwig amination and the Ullmann condensation will depend on the specific requirements of the synthesis, including the nature of the amine, cost considerations, and desired reaction conditions. It is important to note that the reaction conditions provided are starting points, and optimization may be necessary to achieve the best results for a particular substrate combination. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired N-arylated products in high purity.
References
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 4-iodo-3-nitroanisole with various boronic acids. This reaction is a powerful tool for the synthesis of substituted biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex.[3] The use of microwave technology accelerates this transformation, often leading to rapid and efficient synthesis of desired products.[4][5] This protocol focuses on the coupling of this compound, a versatile building block in medicinal chemistry, with a generic arylboronic acid. The electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring can influence the reactivity of the aryl iodide, making optimization of reaction conditions crucial.
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Data Summary
The following table summarizes typical conditions for microwave-assisted Suzuki coupling reactions of aryl halides, which can be adapted for this compound. Researchers should consider these as starting points for optimization.
| Aryl Halide (Example) | Boronic Acid (Example) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (5) | K₂CO₃ | Toluene/H₂O/EtOH | 120 | 10 | >98 (conversion) | |
| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ (10) | Bu₄NOAc | MeCN | 140 | 15 | >98 (conversion) | [6] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 30-90 | 41-92 | [7] |
| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | 120 | 2 | 95 | [3] |
| α-Iodoenaminone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (20) | Ba(OH)₂ | Dioxane/H₂O | 150 | 15 | 85 | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | High | [8][9] |
Detailed Experimental Protocol
This protocol provides a general procedure for the microwave-assisted Suzuki coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a ligand, or a pre-catalyst like PEPPSI-iPr)
-
Base (e.g., Potassium Carbonate [K₂CO₃], Potassium Hydroxide [KOH], Cesium Carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, Dimethylformamide [DMF], Ethanol/Water)
-
Microwave reactor vials (e.g., 10 mL) with stir bars
-
Microwave synthesizer
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Drying agent (e.g., Anhydrous Sodium Sulfate [Na₂SO₄])
Safety Precautions:
-
Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical reactions. Domestic microwave ovens should not be used.
-
Handle all chemicals in a well-ventilated fume hood.
-
Palladium catalysts can be toxic and pyrophoric. Handle with care.
-
Sealed microwave vials can become pressurized at elevated temperatures. Always allow the vial to cool to room temperature before opening.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol:
-
Reagent Preparation:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq).
-
Add the base (2.0-3.0 mmol, 2.0-3.0 eq). The choice of base can be critical; K₂CO₃, Cs₂CO₃, and KOH are common choices.[3][7][10]
-
Add the palladium catalyst (0.01-5 mol%). For example, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add the chosen solvent system (e.g., 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water). It is crucial to deoxygenate the solvent mixture to prevent catalyst degradation.[4]
-
-
Microwave Irradiation:
-
Seal the vial securely with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 100-150 °C (a good starting point is 120 °C)
-
Time: 5-30 minutes (a good starting point is 15 minutes)
-
Power: Use a power setting that allows for a rapid ramp to the target temperature without overshooting.
-
-
Start the microwave irradiation with stirring.
-
-
Reaction Workup:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Once cooled, carefully open the vial.
-
Dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the microwave-assisted Suzuki coupling.
Catalytic Cycle
The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the catalyst is not degraded. Use fresh catalyst or a more robust pre-catalyst. Deoxygenate the solvent thoroughly.
-
Incorrect Base: The choice of base is crucial. Try a stronger or more soluble base (e.g., Cs₂CO₃ or an organic base).[10]
-
Low Temperature/Short Time: Increase the reaction temperature or time.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Consider lowering the temperature or using a different catalyst system.
-
Protodeboronation: This can be an issue with certain boronic acids. Ensure anhydrous conditions and a suitable base.
-
-
Difficulty in Purification:
-
If the product is difficult to separate from the catalyst byproducts, consider using an encapsulated or supported catalyst that can be removed by filtration.[6]
-
References
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Iodo-3-nitroanisole Suzuki reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues in Suzuki-Miyaura cross-coupling reactions involving 4-iodo-3-nitroanisole.
Troubleshooting Guides
Question: My Suzuki reaction with this compound is resulting in a low or no yield. What are the most common causes and how can I address them?
Low or no conversion in a Suzuki coupling reaction with this compound can stem from several factors. Given that it is an electron-deficient halide, the oxidative addition step should be relatively facile.[1] Therefore, other aspects of the catalytic cycle might be problematic. Here are the primary areas to investigate:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction, and its inactivity can halt the entire process.
-
Solution 1: Catalyst and Ligand Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, electron-deficient substrates often benefit from more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or BrettPhos.[1][2][3][4][5] Consider screening different catalyst systems.
-
Solution 2: Catalyst Quality: Ensure the catalyst has not degraded. Use a freshly opened container or one that has been stored properly under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]
-
-
Base Selection and Strength: The base is critical for the transmetalation step of the catalytic cycle.[6][7]
-
Solution 1: Base Screening: If you are using a common base like sodium carbonate (Na₂CO₃), consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially with challenging substrates.[1][8]
-
Solution 2: Aqueous Conditions: The presence of water can be crucial for the activity of inorganic bases like carbonates and phosphates.[1][9] Ensure your solvent system includes a proportion of water (e.g., dioxane/water, THF/water).[9][10]
-
-
Solvent Choice and Purity: The solvent influences the solubility of all reaction components and the overall reaction kinetics.[10][11]
-
Solution 1: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene.[1] If solubility is an issue, a different solvent system may be required.
-
Solution 2: Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture to remove oxygen. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote side reactions.[9] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent.[1][12]
-
-
Reaction Temperature and Time:
-
Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, especially when using thermally stable solvents like dioxane or DMF.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1][13] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]
-
Question: I am observing significant formation of byproducts, such as homocoupling of the boronic acid or dehalogenation of the this compound. How can I minimize these side reactions?
The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
-
Homocoupling of Boronic Acid: This is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[1]
-
Solution 1: Thorough Degassing: As mentioned previously, ensure the reaction mixture is thoroughly degassed before adding the catalyst to remove oxygen.[1][9]
-
Solution 2: Use a Pd(0) Source: Starting with a Pd(0) catalyst precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[14]
-
-
Dehalogenation of the Aryl Halide: This side reaction can be promoted by certain bases and solvents.
-
Solution: Screening different bases and solvent systems is the most effective way to address this. Weaker bases or anhydrous conditions might be beneficial in some cases.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to the reaction conditions and undergo cleavage of the C-B bond.
-
Solution: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for some loss. Additionally, using anhydrous conditions with a base like potassium fluoride (KF) can sometimes mitigate this issue.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A general starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. A common combination is Pd₂(dba)₃ with a ligand like XPhos or SPhos. For the base and solvent, a mixture of 1,4-dioxane and water with K₃PO₄ or Cs₂CO₃ is often a robust choice. The reaction is typically heated to 80-110 °C.
Q2: How does the nitro group on the this compound affect the Suzuki reaction?
The electron-withdrawing nitro group makes the aryl iodide more reactive towards oxidative addition, which is generally favorable for the Suzuki reaction.[6] However, nitroarenes can also participate in side reactions or even undergo denitrative coupling where the C-NO₂ bond is cleaved.[2][5][15][16] While less common for aryl iodides, being aware of this possibility is important.
Q3: Can I use a different palladium precursor?
Yes, various palladium precursors can be used, including Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄.[1][3] However, the choice of precursor can influence the reaction, and some may require in-situ reduction to the active Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, the addition of a phosphine ligand is necessary to form the active catalyst.
Q4: Is it necessary to use an inert atmosphere?
Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][9][12] This prevents the degradation of the palladium catalyst and phosphine ligands by oxygen and minimizes side reactions like the homocoupling of the boronic acid.[1]
Q5: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?
Boronate esters, such as pinacol esters, can be used in place of boronic acids.[7] They are often more stable and can sometimes lead to better results, especially if protodeboronation is an issue. The general reaction conditions are similar, though some optimization of the base and solvent may be necessary.
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ (2.0) | DMF/H₂O | 80 | 12 | 75 | General Observation |
| 2 | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 8 | 85 | [17][18] |
| 3 | K₃PO₄ (3.0) | Toluene | 110 | 6 | 92 | [4][8] |
| 4 | Cs₂CO₃ (2.0) | THF/H₂O | 66 | 12 | 90 | [1] |
| 5 | NaOH (3.0) | EtOH/H₂O | 70 | 1 | 97 | [19] |
Note: Yields are illustrative and highly dependent on the specific boronic acid, catalyst, and ligand used.
Table 2: Comparison of Palladium Catalyst Systems
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF | 85 | 53 | [8] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >95 | [3] |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 120 | 53 | [8] |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | MeCN/H₂O | 80 | - | [20] |
| 5 | Pd(acac)₂ (5) | BrettPhos (6) | K₃PO₄ | 1,4-dioxane | 130 | 41-84 | [4][16] |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 0.031 mmol, 3.1 mol%) to the reaction mixture under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.[8]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 14. reddit.com [reddit.com]
- 15. [PDF] The Suzuki-Miyaura Coupling of Nitroarenes. | Semantic Scholar [semanticscholar.org]
- 16. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aidic.it [aidic.it]
- 20. reddit.com [reddit.com]
Technical Support Center: Minimizing Hydrodehalogenation of 4-Iodo-3-nitroanisole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the selective reduction of 4-iodo-3-nitroanisole. The primary challenge in this synthesis is achieving the reduction of the nitro group to an amine while preventing the undesired cleavage of the carbon-iodine bond (hydrodehalogenation).
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a significant side reaction for this compound?
A1: Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom with a hydrogen atom. In the context of this compound, this undesired side reaction produces 3-aminoanisole instead of the target 4-iodo-3-aminoanisole. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to reductive cleavage, especially under catalytic hydrogenation conditions.[1][2] The electron-rich aniline product is often more prone to dehalogenation than the nitro starting material.[3]
Q2: I am observing significant loss of iodine when using Palladium on Carbon (Pd/C) with hydrogen gas. Why is this happening?
A2: Catalytic hydrogenation with palladium on carbon (Pd/C) is a very common and efficient method for nitro group reduction, but it is also highly active in promoting hydrodehalogenation.[1][4] Palladium catalysts are well-known to facilitate the cleavage of C-I bonds, leading to the formation of the undesired de-iodinated product.[1]
Q3: What are the most reliable methods to selectively reduce the nitro group of this compound without causing hydrodehalogenation?
A3: For preserving the iodine substituent, non-catalytic reduction methods are often the most robust and reliable choices. Reagents such as Tin(II) chloride (SnCl2) or Iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH4Cl) are classic, effective methods that typically do not cause dehalogenation.[4] A metal-free option using tetrahydroxydiboron with 4,4'-bipyridine as an organocatalyst has also shown high chemoselectivity for reducing nitro groups while preserving halogens.[5]
Q4: Can I still use a catalytic approach? If so, how can I modify the conditions to minimize hydrodehalogenation?
A4: Yes, catalytic methods can be used with careful selection and optimization.
-
Catalyst Choice: Raney Nickel is often a better choice than Pd/C for substrates where dehalogenation is a concern.[4][6] Sulfided Platinum on carbon (Pt/C) can also be highly selective for nitro group reduction while preserving halogens.[4]
-
Hydrogen Source: Using a hydrogen donor like hydrazine hydrate or ammonium formate (catalytic transfer hydrogenation) can be milder than high-pressure hydrogen gas.[1][4]
-
Reaction Temperature: Lowering the reaction temperature is critical. A selective nitro reduction on a similar substrate using Pd/C and hydrazine hydrate was achieved at room temperature, whereas performing the reaction at reflux led to monodehalogenation.[1]
Troubleshooting Guide
Problem: Your reaction shows a high conversion of the starting material, but the primary product is 3-aminoanisole, with little to none of the desired 4-iodo-3-aminoanisole.
This indicates that the rate of hydrodehalogenation is competing with or exceeding the rate of nitro group reduction. The following workflow and table provide a systematic approach to diagnosing and solving this issue.
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Data Presentation: Comparison of Reduction Methods
The following table summarizes various methods for the reduction of halo-nitroaromatics, with a focus on preserving the halogen substituent.
| Method/Reagent System | Typical Conditions | Hydrogen Source | Selectivity for Halogen Preservation | Key Remarks |
| Pd/C | MeOH, Room Temp to Reflux | H₂ gas | Low to Moderate. Highly dependent on substrate and conditions. C-I bonds are particularly labile.[1] | The most common cause of hydrodehalogenation. Not recommended for iodo-substituted arenes unless carefully controlled.[4] |
| Pd/C, Hydrazine Hydrate | MeOH, Room Temp, 15 min | N₂H₄·H₂O | High. Yields for iodo-anilines are good at room temperature.[1] | An excellent modification to standard catalytic hydrogenation. Temperature control is critical.[1] |
| Raney Nickel | EtOH or MeOH, Room Temp | H₂ gas | High. Often used specifically to avoid dehalogenation of aryl halides.[6] | A good alternative to Pd/C for catalytic hydrogenation. |
| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | SnCl₂ | Excellent. A classic and highly reliable method for preserving halogens.[4] | Stoichiometric reagent, leading to more metal waste. |
| Fe / Acid | H₂O/EtOH, Acid (HCl, AcOH, or NH₄Cl), Reflux | Fe | Excellent. A robust, inexpensive, and highly selective method.[4] | Heterogeneous reaction, may require longer reaction times. |
| Tetrahydroxydiboron / 4,4'-bipyridine | DMF, Room Temp, 5 min | B₂(OH)₄ | Excellent. Preserves sensitive functional groups including halogens.[5] | A modern, metal-free, and very rapid method under mild conditions.[5] |
Experimental Protocols
Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂)
This protocol is a reliable method for selectively reducing the nitro group while preserving the iodo substituent.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent).
-
Reagent Addition: Add ethanol (EtOH) to dissolve the starting material. To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in one portion.
-
Reaction: Heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) and effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Modified Catalytic Reduction with Pd/C and Hydrazine
This protocol uses a catalytic amount of Pd/C but under mild conditions to favor nitro reduction over dehalogenation.[1]
-
Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1 equivalent) and 5% Palladium on Carbon (Pd/C, 2-5 mol %).
-
Solvent: Add methanol (MeOH) as the solvent.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add hydrazine monohydrate (N₂H₄·H₂O, 2-3 equivalents) dropwise to the stirred suspension. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction closely by TLC. The reaction is often complete in under 30 minutes.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable solvent like EtOAc and washed with water to remove any remaining hydrazine. Dry the organic layer, filter, and concentrate. Purify the crude product as necessary.
Visualizations
Caption: Desired vs. undesired reaction pathways.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Preventing homocoupling of boronic acids with 4-Iodo-3-nitroanisole
Topic: Preventing Homocoupling of Boronic Acids with 4-Iodo-3-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with the electron-deficient substrate, this compound.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Homocoupling of boronic acids is a prevalent side reaction that results in the formation of symmetrical biaryls, which reduces the yield of the desired cross-coupled product and complicates purification.[1][2] This guide provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.
Isolating the Cause of Homocoupling
To effectively troubleshoot, it is essential to identify the potential source of the problem. The following workflow outlines a logical process for diagnosing and addressing the common causes of boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily attributed to two mechanisms:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2][3] This Pd(II) can then facilitate the coupling of two boronic acid molecules, leading to the homodimer byproduct.[1][4] Rigorous exclusion of oxygen is therefore critical.[3]
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Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, as a catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) catalyst.[1][2] This pathway is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.[2]
The diagram below illustrates the main Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q2: How does the choice of palladium source and ligand affect homocoupling with this compound?
A2: The choice of both the palladium source and the ligand is crucial for minimizing homocoupling.
-
Palladium Source: Using Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred as they can enter the catalytic cycle directly without an initial reduction step that can promote homocoupling.[1] Modern precatalysts, such as those developed by Buchwald, are also highly effective as they are designed to generate the active Pd(0) species cleanly and efficiently.[1]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1] Their steric bulk can physically hinder the formation of intermediates that lead to the homocoupled dimer, while their electron-donating properties can accelerate the desired reductive elimination step.[1] For an electron-deficient substrate like this compound, the oxidative addition step is typically fast, making the other steps in the cycle more critical to optimize.[5]
Q3: Which bases and solvents are recommended to suppress homocoupling?
A3: The base and solvent system plays a pivotal role in the reaction's success.
-
Bases: The base is necessary to activate the boronic acid for transmetalation. However, strong bases can sometimes promote side reactions. Weaker inorganic bases are often preferred to minimize homocoupling.[1] The choice of base is substrate-dependent and may require screening.
-
Solvents: Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[6] The water is important for the solubility and activity of inorganic bases like carbonates and phosphates.[5] It is critical that all solvents are thoroughly degassed before use to remove dissolved oxygen.[2][3]
| Base | Typical Observation |
| K₃PO₄, Cs₂CO₃ | Often highly effective, providing good yields and minimizing side reactions.[1][5] |
| K₂CO₃ | A common and effective base, often used in aqueous solvent mixtures.[1][7] |
| NaOH, NaOEt | Strong bases that can sometimes lead to an increase in side reactions like homocoupling.[1] |
Table 1: General Effect of Various Bases on Suzuki Coupling Reactions.
Q4: Are there any additives that can actively suppress homocoupling?
A4: Yes, certain additives can be beneficial. The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to be effective.[8][9] This additive can help minimize the concentration of free Pd(II) in the reaction mixture by reducing it to the active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway without significantly affecting the desired catalytic cycle.[8][9]
| Additive | Molar Equivalents (relative to Pd) | Effect on Homocoupling |
| Potassium Formate | 2-4 equivalents | Significant suppression |
Table 2: Effect of Potassium Formate as a Reducing Additive.[8]
Q5: My purification is complicated by the homocoupled byproduct. What strategies can I employ?
A5: Preventing the formation of the byproduct is the best strategy. However, if it does form, purification can be challenging due to its structural similarity to the desired product.
-
Chromatography: Explore different solvent systems (eluents) for column chromatography to improve the separation between your product and the homocoupled dimer.[2]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, potentially removing the more symmetrical and often less soluble homocoupled byproduct.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific boronic acids.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Pd₂(dba)₃ (0.01 equiv.) and SPhos (0.02 equiv.) OR a suitable Buchwald precatalyst (e.g., SPhos Pd G3, 0.02 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
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Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.[2]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. A vacuum-purge cycle (3x) is highly effective.[10]
-
Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.
-
Degassing: Further degas the reaction mixture by sparging with the inert gas (bubbling it through the solution) for 15-20 minutes.[2][8] Alternatively, perform three freeze-pump-thaw cycles for maximum oxygen removal.[2]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and ligand (if not using a pre-formed complex).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Catalyst Deactivation in 4-Iodo-3-nitroanisole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in cross-coupling reactions involving 4-iodo-3-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate commonly employed in a variety of palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most prevalent of these include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Q2: Why am I observing low or no product yield in my cross-coupling reaction with this compound?
A2: Low or no product yield can be attributed to several factors, with catalyst deactivation being a primary concern. The presence of the nitro group and the iodide leaving group on the substrate can contribute to catalyst poisoning. Other potential issues include suboptimal reaction conditions (temperature, solvent, base), poor quality of reagents, or the presence of oxygen in the reaction mixture.
Q3: How does the nitro group on this compound affect the palladium catalyst?
A3: Nitro compounds are known to be potential catalyst poisons.[1] They can oxidize the active Pd(0) catalyst to a less active or inactive Pd(II) species, leading to a stall in the catalytic cycle.[2] Furthermore, the nitro group can coordinate to the palladium center, hindering the binding of other reactants.
Q4: Can the iodide by-product from the reaction poison the catalyst?
A4: Yes, iodide ions (I⁻) generated during the reaction can act as a catalyst poison. Iodide is a soft ligand that can form strong bonds with the soft palladium metal center. This can lead to the formation of inactive, bridged palladium-iodide dimers, effectively removing the catalyst from the active cycle.[3] This issue can be particularly prominent in reactions like the Buchwald-Hartwig amination.[4]
Q5: What are the general signs of catalyst deactivation in my reaction?
A5: Signs of catalyst deactivation include a reaction that starts but does not go to completion (stalls), the need for higher catalyst loadings to achieve a reasonable yield, a change in the color of the reaction mixture (e.g., precipitation of black palladium metal), or the formation of side products resulting from alternative reaction pathways.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
Starting material (this compound) remains largely unreacted.
-
Minimal formation of the desired biaryl product.
-
The reaction mixture may turn black, indicating palladium black precipitation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Nitro Group | Increase ligand-to-metal ratio to better stabilize the Pd(0) state. Consider using a more electron-rich ligand. |
| Iodide Poisoning | Use a base that can effectively scavenge iodide ions. In some cases, the addition of a halide scavenger can be beneficial. |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to Pd(0). Use a fresh batch of catalyst and ligands. |
| Poor Base Selection | The choice of base is critical for the transmetalation step.[5] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. |
| Suboptimal Solvent | Use anhydrous and thoroughly degassed solvents like dioxane, toluene, or DMF. A mixture with water is often necessary to dissolve the base.[6] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For thermally sensitive substrates, consider longer reaction times at a moderate temperature. |
Issue 2: Poor Yield in Heck Reaction
Symptoms:
-
Low yield of the desired substituted alkene.
-
Formation of homocoupled byproducts.
-
Incomplete consumption of the starting alkene.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ligand Degradation | High temperatures can lead to ligand degradation.[7] Consider using more thermally stable ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs). |
| Formation of Palladium Black | This indicates catalyst aggregation and deactivation. Improve catalyst stability by using a higher ligand concentration or a different ligand. |
| Incorrect Base | The base is crucial for regenerating the active catalyst.[8] Triethylamine (Et₃N) is common, but other organic or inorganic bases can be more effective depending on the specific alkene. |
| β-Hydride Elimination Issues | For certain alkenes, β-hydride elimination can be a competing pathway. Optimize the reaction temperature and consider using a ligand that favors reductive elimination. |
Issue 3: Stalled Sonogashira Coupling
Symptoms:
-
The reaction starts but stops before completion.
-
Significant amounts of both starting materials remain.
-
Homocoupling of the alkyne (Glaser coupling) is observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Copper Co-catalyst Issues | Ensure the copper(I) source (e.g., CuI) is fresh and not oxidized. The presence of oxygen can promote Glaser coupling.[9] |
| Inhibition by Amine Base | The amine base (e.g., triethylamine, diisopropylethylamine) can sometimes coordinate too strongly to the palladium center. Consider using a different amine or a "copper-free" Sonogashira protocol. |
| Oxygen Contamination | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Insoluble Copper Acetylide | The formation of insoluble copper acetylides can hinder the reaction. Ensure adequate solvent volume and good stirring. |
Issue 4: Failure of Buchwald-Hartwig Amination
Symptoms:
-
No C-N bond formation is observed.
-
Decomposition of the starting amine or aryl iodide.
-
The reaction is sensitive to the choice of ligand and base.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Strong Catalyst Inhibition by Iodide | This is a known issue for Buchwald-Hartwig reactions with aryl iodides.[10] Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that are known to be effective for these substrates. |
| Base Incompatibility | Strong bases like KOtBu can be incompatible with certain functional groups, including nitro groups.[10] A careful screening of bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) is often necessary. |
| Amine Coordination to Palladium | The amine substrate can compete with the ligand for coordination to the palladium center. Use a higher ligand-to-metal ratio. |
| Side Reactions | β-hydride elimination can be a side reaction if the amine has β-hydrogens.[4] The choice of ligand is critical to suppress this pathway. |
Quantitative Data on Catalyst Performance
The following tables provide representative data for catalyst performance in related cross-coupling reactions. Note that optimal conditions and outcomes will vary depending on the specific substrates and reaction parameters.
Table 1: Representative Catalyst Loadings and Turnover Numbers (TONs) in Suzuki-Miyaura Coupling of Aryl Iodides
| Palladium Source | Ligand | Catalyst Loading (mol%) | Turnover Number (TON) | Reference |
| Pd(OAc)₂ | o-(Dicyclohexylphosphino)biphenyl | 0.001 | up to 734,000 | [1] |
| Palladacycle | None | 10⁻⁷ | up to 10⁷ | [2][3] |
| Pd Nanoparticles | PVA | 0.2 | Varies with particle size | [11] |
TON = moles of product / moles of catalyst
Table 2: Impact of Reaction Parameters on Yield in Cross-Coupling Reactions
| Reaction Type | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | MW | 41-92 | [12] |
| Sonogashira | 4-Iodoanisole | (PPh₃)₂PdCl₂/CuI | - | Ionic Liquid | RT | 82 | [13] |
| Heck | 2-Bromonaphthalene | Pd EnCat®40 | AcONa | DMF | 105 | >95 | [14] |
| Buchwald-Hartwig | 4-Bromotoluene | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 98 | [15] |
Experimental Protocols
The following are representative experimental protocols adapted for cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol).
-
Solvent: 1,4-Dioxane/H₂O (4:1, 5 mL).
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Heck Reaction of this compound with Styrene
-
Reagents: this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), Et₃N (1.5 mmol).
-
Solvent: Anhydrous DMF (5 mL).
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, styrene, and Et₃N via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
-
Reagents: this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), Et₃N (2.0 mmol).
-
Solvent: Anhydrous THF (10 mL).
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon.
-
Add degassed THF, Et₃N, and phenylacetylene.
-
Stir the reaction at room temperature.
-
Monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reagents: this compound (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), NaOtBu (1.4 mmol).
-
Solvent: Anhydrous toluene (5 mL).
-
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a vial.
-
Add toluene and morpholine.
-
Seal the vial and heat to 100 °C with stirring.
-
Monitor by LC-MS.
-
After completion, cool, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Visualizing Deactivation Pathways and Workflows
Caption: Potential pathways for palladium catalyst deactivation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 15. rsc.org [rsc.org]
Technical Support Center: Palladium-Catalyzed Reactions of 4-Iodo-3-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-3-nitroanisole in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during palladium-catalyzed reactions with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed. | • Ensure proper activation of the Pd(II) precatalyst. • Use fresh, high-quality catalyst and ligands. • Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation. |
| 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific coupling reaction or may be sterically or electronically mismatched. | • For Suzuki couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. • For Buchwald-Hartwig aminations, ligands such as BINAP or DavePhos can be effective.[1] | |
| 3. Incorrect Base: The base may be too weak to facilitate transmetalation (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination). | • For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[2] • For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be necessary. | |
| 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | • Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Formation of Significant Side Products | 1. Dehalogenation (Hydrodehalogenation): Replacement of the iodo group with a hydrogen atom. | • Use a less polar aprotic solvent. • Employ a weaker base or a non-protic base. • Use a more sterically hindered ligand to disfavor the reductive pathway leading to dehalogenation. |
| 2. Nitro Group Reduction: The nitro group is reduced to an amino group, which can sometimes participate in subsequent reactions. | • Use milder reaction conditions (lower temperature, shorter reaction time). • Avoid hydrogen sources in the reaction mixture (e.g., certain solvents or reagents that can act as hydride donors). • Raney nickel is often used to avoid dehalogenation when nitro group reduction is desired, which highlights the propensity for this side reaction with Pd/C.[1] | |
| 3. Homocoupling: Dimerization of the this compound starting material. | • Lower the catalyst loading. • Use a ligand that promotes the cross-coupling pathway over homocoupling. • Ensure slow addition of reagents if applicable. | |
| 4. Protodeborylation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid reagent by a proton source. | • Ensure the use of anhydrous solvents and reagents. • Use a non-aqueous workup if possible. |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black and precipitating out of the solution?
A1: The formation of palladium black (insoluble, agglomerated palladium) indicates catalyst decomposition. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. To mitigate this, ensure your reaction is performed under a strict inert atmosphere, use degassed solvents, and consider using a ligand that better stabilizes the palladium nanoparticles.
Q2: Can the nitro group on this compound interfere with the catalytic cycle?
A2: Yes, the strong electron-withdrawing nature of the nitro group can influence the reactivity of the C-I bond. While it can make the oxidative addition step faster, it can also increase the susceptibility to nucleophilic attack on the aromatic ring or promote side reactions like nitro group reduction under certain conditions.
Q3: Is it necessary to protect any functional groups on my coupling partner when reacting with this compound?
A3: This depends on the specific functional groups and the reaction conditions. For instance, in a Buchwald-Hartwig amination, a primary amine on your coupling partner might react. Similarly, acidic protons (e.g., from phenols or carboxylic acids) can interfere with the base and the catalyst. Protection of these groups may be necessary to achieve a clean reaction.
Q4: What is the typical reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions?
A4: The typical reactivity order is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. As this compound contains a highly reactive iodo group, it is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.
Data Presentation
The following table summarizes representative conditions for a Suzuki-Miyaura coupling reaction involving this compound.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Side Products Noted | Reference |
| Suzuki-Miyaura | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | CH₃CN/H₂O (2:1) | Reflux | N/A | 80 | Not specified | [2] |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with 4-Hydroxyphenylboronic Acid [2]
This protocol is adapted from the synthesis of 4'-Methoxy-2'-nitro-[1,1'-biphenyl]-4-ol.
-
Reagents and Materials:
-
This compound (1.1 equiv)
-
4-Hydroxyphenylboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
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Potassium carbonate (K₂CO₃) (5.0 equiv)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (DCM)
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Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
-
Procedure:
-
To a solution of this compound (3.1 g, 11 mmol) in a 2:1 mixture of CH₃CN and H₂O (30 mL), add 4-hydroxyphenylboronic acid (1.5 g, 10 mmol).
-
To this mixture, add Pd(PPh₃)₄ (350 mg, 0.3 mmol) and K₂CO₃ (5.3 g, 50 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with dichloromethane (100 mL) and wash with saturated brine (3 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexane/acetone = 6:1) to afford 4'-methoxy-2'-nitro-[1,1'-biphenyl]-4-ol as the final product (2.1 g, 80% yield).
-
Visualizations
Below are diagrams illustrating common side reaction pathways and a general troubleshooting workflow for palladium-catalyzed reactions involving this compound.
Caption: Potential reaction pathways for this compound under palladium catalysis, highlighting the desired cross-coupling cycle and common side reactions.
Caption: A logical workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions of this compound.
References
Technical Support Center: Phosphine Ligand Effects on 4-Iodo-3-nitroanisole Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-iodo-3-nitroanisole in cross-coupling reactions. The following sections detail the impact of phosphine ligand selection on the efficiency of Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, and provide detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of phosphine ligand so critical for the coupling reactions of this compound?
A1: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1][2][3] For an electron-deficient substrate like this compound, the electronic and steric properties of the phosphine ligand are particularly important for achieving high coupling efficiency and minimizing side reactions. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.[4]
Q2: What are the most common issues encountered when performing coupling reactions with this compound?
A2: Common issues include low or no conversion of the starting material, formation of side products such as dehalogenated arenes (protodeiodination) or homocoupled products, and catalyst decomposition.[5] These problems can often be traced back to suboptimal ligand choice, inadequate reaction conditions (temperature, base, solvent), or the presence of impurities. The nitro group can also sometimes interfere with the catalytic cycle, making ligand selection even more critical.[3]
Q3: Can you recommend a starting point for phosphine ligand selection for a Suzuki-Miyaura coupling of this compound?
A3: For Suzuki-Miyaura couplings of electron-deficient aryl iodides, bulky and electron-rich biaryl phosphine ligands such as SPhos or XPhos are excellent starting points.[6][7] These ligands have been shown to be highly effective for a wide range of aryl halides, including those with electron-withdrawing groups.[7] Pd(PPh₃)₄ can also be a viable, though potentially less active, catalyst.
Q4: For a Heck reaction with this compound, what type of phosphine ligand is generally preferred?
A4: In Heck reactions, the choice of ligand can influence both yield and regioselectivity. While some Heck reactions can proceed without phosphine ligands, particularly with highly reactive aryl iodides, the use of monodentate phosphines like tri(o-tolyl)phosphine or triphenylphosphine is common.[8][9] For challenging substrates, more electron-rich and bulky ligands may be beneficial.
Q5: What are the key considerations for selecting a phosphine ligand for the Buchwald-Hartwig amination of this compound?
A5: The Buchwald-Hartwig amination of nitroarenes can be challenging. The use of highly electron-rich and sterically hindered dialkylbiaryl phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos), is often necessary to achieve good yields.[4][10] These ligands facilitate the C-N bond-forming reductive elimination from the palladium center.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos). Use a pre-formed palladium precatalyst (e.g., SPhos G3). | Bulky, electron-donating ligands accelerate the rate-limiting steps of the catalytic cycle and enhance catalyst stability.[6][7] |
| Suboptimal Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol. | The choice of base is crucial for the transmetalation step and can significantly impact the yield.[11] |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Consider switching to a different solvent system (e.g., dioxane/water, toluene, or DMF). | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. The solvent affects the solubility of reactants and catalyst activity. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. | Some coupling reactions require higher thermal energy to overcome activation barriers. |
Issue 2: Significant Side Product Formation (e.g., Protodeiodination)
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Ensure the inert atmosphere is strictly maintained. | Protic species can lead to the undesired replacement of the iodide with a hydrogen atom. |
| Suboptimal Ligand | Employ a more sterically hindered phosphine ligand. | Bulky ligands can disfavor the side reactions by sterically shielding the palladium center. |
| Incorrect Base | Switch to a weaker or non-nucleophilic base. | The nature of the base can influence the rate of side reactions. |
Quantitative Data on Phosphine Ligand Performance
The following tables summarize the performance of various phosphine ligands in cross-coupling reactions with substrates analogous to this compound. This data can serve as a guide for ligand selection in your experiments.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Phosphine Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/Ethanol | 150 (µW) | 0.33 | 95 | [12] |
| 2 | 4-Bromoanisole | SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | RT | 18 | 98 | [6] |
| 3 | 4-Chlorotoluene | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 18 | 95 | [6] |
| 4 | 2-Chloropyridine | SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 91 | [11] |
Table 2: Heck Reaction of Aryl Iodides with Alkenes
| Entry | Aryl Halide | Alkene | Phosphine Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Iodoanisole | Methyl Acrylate | P(o-tol)₃ | Pd(OAc)₂ | Et₃N | MeCN | 100 | 12 | 78 |[12] | | 2 | Iodobenzene | Styrene | None | PdCl₂ | K₂CO₃ | DMF/H₂O | 100 | 2 | 79 |[13] | | 3 | 4-Iodoanisole | Methyl Acrylate | DPPPA | Pd(OAc)₂ | K₂CO₃ | H₂O (µW) | 140W | 0.13 | 93 |[14] |
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Phosphine Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 2 | 99 |[4] | | 2 | 4-Bromo-N-methylaniline | Aniline | RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 96 |[4] | | 3 | 1-Bromo-4-iodobenzene | p-Toluidine | None | Ni(acac)₂ | K₃PO₄ | Dioxane | 100 | 12 | 78 |[15] |
Note: The data presented is for analogous substrates and should be used as a guideline. Optimal conditions for this compound may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium precatalyst (e.g., SPhos G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst) are added under a positive flow of inert gas. Anhydrous, degassed solvent (e.g., dioxane/water 4:1) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Heck Reaction
To a dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%). Add a suitable anhydrous and degassed solvent (e.g., DMF or acetonitrile) followed by a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.). The reaction vessel is sealed and heated to the appropriate temperature (e.g., 80-120 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, concentrated, and the residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.). The tube is evacuated and backfilled with argon. This compound (1.0 equiv.) and the amine (1.2 equiv.) are added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane). The reaction is heated (e.g., 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizations
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
- 15. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Derived from 4-Iodo-3-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges encountered when working with products derived from 4-Iodo-3-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and the expected product types?
A1: this compound is a versatile starting material. The two most common transformations are:
-
Suzuki-Miyaura Coupling: The iodine atom is replaced by an aryl or heteroaryl group, yielding substituted biaryls. These reactions are catalyzed by palladium complexes.[1][2][3]
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, forming 4-Iodo-3-aminoanisole. This is often followed by further reactions at the amine or iodo position. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/NH4Cl) or catalytic hydrogenation (e.g., H2, Pd/C).[4][5]
Q2: What are the typical impurities I might encounter when working with derivatives of this compound?
A2: Impurities can arise from starting materials, side-reactions, or the work-up procedure. Common impurities include:
-
Unreacted this compound: Can be carried through if the reaction is incomplete.
-
Homocoupled byproducts: In Suzuki-Miyaura couplings, the boronic acid partner can couple with itself.
-
Dehalogenated byproducts: The iodo group can be replaced by a hydrogen atom.
-
Intermediates from nitro reduction: Incomplete reduction of the nitro group can lead to nitroso or azoxyarene impurities.[5][6]
-
Residual catalyst: Palladium or other metal catalysts from coupling or reduction reactions can contaminate the product.[2]
-
Solvents and reagents: Residual solvents from the reaction or purification, and byproducts from reagents (e.g., from the base in Suzuki couplings).
Q3: Which analytical techniques are best for assessing the purity of my product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for identifying the number of components in a mixture.[1][7][8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to separate closely related impurities.[9] A reverse-phase (RP) HPLC method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the desired product and for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[7]
Troubleshooting Guides
Purification Challenge: Suzuki-Miyaura Coupling Products
Problem: My final biaryl product is contaminated with unreacted this compound.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete reaction. | Increase reaction time or temperature. Add a fresh portion of catalyst. | Monitor the reaction by TLC or HPLC every hour. If the starting material is still present after 4-6 hours, consider adding another 0.5-1 mol% of the palladium catalyst and continue heating. |
| Deactivated catalyst. | Use a fresh, high-quality catalyst and ensure anaerobic conditions. | Degas all solvents and reagents thoroughly by bubbling with argon or nitrogen for 15-20 minutes before use. Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient purification. | Optimize column chromatography conditions. | Use a less polar solvent system for elution. This compound is more polar than many biaryl products. A gradient elution from hexane to ethyl acetate is often effective.[1] |
Problem: My product is contaminated with a dark, insoluble material (likely palladium black).
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Catalyst decomposition. | Filter the crude reaction mixture through Celite® or a similar filter aid before work-up. | After the reaction is complete, cool the mixture to room temperature. Pass the entire mixture through a short plug of Celite® in a sintered glass funnel, washing with the reaction solvent. Then proceed with the aqueous work-up. |
| Insufficient ligand. | Ensure the correct palladium-to-ligand ratio is used. | For common phosphine ligands, a Pd:Ligand ratio of 1:2 to 1:4 is typical. |
Purification Challenge: Nitro Group Reduction Products
Problem: My 4-Iodo-3-aminoanisole product is discolored (yellow/brown) and appears to be unstable.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Air oxidation of the aniline product. | Handle the purified product under an inert atmosphere. Store in a dark, cool place. | After purification, dissolve the product in a minimal amount of a volatile solvent, and evaporate the solvent under a stream of nitrogen. Store the solid product in a vial flushed with nitrogen or argon in a refrigerator. |
| Presence of colored impurities (e.g., azoxy compounds). | Optimize purification by column chromatography or recrystallization. | For column chromatography, use a solvent system such as hexane/ethyl acetate. For recrystallization, consider solvents like ethanol/water or isopropanol.[10] Activated charcoal can be used to remove colored impurities during recrystallization. |
Problem: My product contains residual tin or iron salts from the reduction.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete removal during work-up. | Adjust the pH of the aqueous phase during extraction. | After reduction with Sn/HCl, basify the reaction mixture with a concentrated NaOH solution until the tin hydroxides that initially precipitate redissolve.[4] Then, extract the product with an organic solvent like ethyl acetate or dichloromethane. |
| Complexation of the product with metal salts. | Use an alternative, metal-free reduction method. | Consider catalytic hydrogenation using H₂ gas and a Pd/C catalyst. This method often results in a cleaner product that is easier to purify.[4] |
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Suzuki Coupling Product (4-methoxy-2-nitro-1,1'-biphenyl)
| Purification Method | Purity (by HPLC) | Yield | Throughput | Key Considerations |
| Flash Column Chromatography | >99% | 75% | Moderate | Good for removing both polar and non-polar impurities.[1] |
| Recrystallization | 98-99% | 60% | High (for large scale) | Requires finding a suitable solvent system. Good for removing minor impurities.[1] |
| Preparative HPLC | >99.5% | 50% | Low | Best for obtaining very high purity material on a small scale. |
Table 2: Troubleshooting Common Issues in Column Chromatography Purification
| Issue | Observation | Potential Solution |
| Poor Separation | Streaking or overlapping of spots on TLC. | Use a less polar eluent or a different solvent system. Ensure the silica gel is properly packed. |
| Product Crashing on Column | A solid precipitates at the top of the column. | Dissolve the crude product in a minimal amount of a more polar solvent before loading it onto the column, or use a dry loading technique. |
| Low Recovery | The product does not elute from the column. | The eluent may be too non-polar. Gradually increase the polarity of the eluent. |
Visualizations
Caption: General experimental workflow for reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Nitroarenes by Oxidation of Aryl Amines | MDPI [mdpi.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. 2-Iodo-4-nitroanisole | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Cross-Coupling Reactions with 4-Iodo-3-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up cross-coupling reactions with 4-iodo-3-nitroanisole. The information provided aims to help manage common challenges, ensuring operational safety and experimental success.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?
A1: Scaling up cross-coupling reactions with this compound presents several challenges. The presence of the nitro group can lead to side reactions and potential thermal hazards.[1][2] Key challenges include:
-
Exothermic Reactions: The nitro group can contribute to the exothermicity of the reaction, requiring careful thermal management to prevent runaway reactions.[1]
-
Catalyst Deactivation: Palladium catalysts can be prone to deactivation, often observed as the formation of palladium black, especially at the higher temperatures and longer reaction times sometimes required for less reactive substrates.
-
Byproduct Formation: Common side reactions include homocoupling of the boronic acid (in Suzuki reactions), hydrodehalogenation (replacement of iodine with hydrogen), and formation of impurities from reactions involving the nitro group.[3]
-
Purification: Removing residual palladium and other process-related impurities from the final product to meet pharmaceutical specifications can be challenging at a larger scale.
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more critical at a larger scale to maintain reaction homogeneity and consistent heat transfer.
Q2: Which cross-coupling reactions are most suitable for large-scale synthesis with this compound?
A2: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are all viable options for large-scale synthesis with this compound. The choice depends on the desired transformation:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids. It is widely used in industry due to the commercial availability and stability of many boronic acids.[4]
-
Heck Reaction: Suitable for forming carbon-carbon bonds with alkenes. While effective, challenges can include regioselectivity and the potential for side reactions.[5][6][7]
-
Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen bonds with a wide variety of amines.[8][9] The development of specialized ligands has greatly expanded the scope and efficiency of this reaction.[10]
Q3: How does the nitro group on this compound affect the cross-coupling reaction?
A3: The electron-withdrawing nature of the nitro group generally increases the reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle for Suzuki, Heck, and Buchwald-Hartwig reactions.[11] This can be advantageous, potentially allowing for milder reaction conditions. However, the nitro group itself can participate in side reactions and may not be stable under all conditions, particularly with strong bases or reducing agents.
Q4: What are the key safety considerations when scaling up these reactions?
A4: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Conduct differential scanning calorimetry (DSC) or reaction calorimetry studies to understand the thermal profile of the reaction and the potential for a runaway reaction.
-
Exotherm Management: Implement robust cooling systems and consider controlled addition of reagents to manage heat generation.[1]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation and potential side reactions.[12]
-
Pressure Management: Be aware of potential gas evolution and ensure the reactor system is appropriately vented.
-
Reagent Handling: Handle all reagents, especially pyrophoric bases or toxic materials, according to established safety protocols.
II. Troubleshooting Guides
A. Suzuki-Miyaura Coupling
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are not degraded. Use a freshly opened or properly stored catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[13] |
| Inappropriate Base | The choice and quality of the base are critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous. The presence of a small amount of water can be beneficial in some cases.[13] |
| Poor Solubility | Ensure all reactants, especially the boronic acid and base, are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common. |
| Low Reaction Temperature | Increase the reaction temperature. While the electron-withdrawing nitro group can activate the aryl iodide, sufficient thermal energy is still required to drive the reaction to completion. |
| Boronic Acid Decomposition | Boronic acids can be unstable, especially at elevated temperatures. Consider using a more stable boronic ester (e.g., a pinacol ester). |
Problem 2: Significant Byproduct Formation (Homocoupling or Hydrodehalogenation)
| Possible Cause | Troubleshooting Steps |
| Oxygen in the System | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere throughout the reaction. Oxygen can promote the homocoupling of boronic acids.[3] |
| High Catalyst Loading | While counterintuitive, excessively high catalyst concentrations can sometimes lead to increased byproduct formation. Optimize the catalyst loading. |
| Inefficient Transmetalation | If the transmetalation step is slow, side reactions can become more prevalent. Ensure the base is effective and the boronic acid is of good quality. |
| Presence of Protic Impurities | Ensure anhydrous conditions if hydrodehalogenation is a major issue. |
B. Heck Reaction
Problem 1: Low Conversion of this compound
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation (Palladium Black) | Lower the reaction temperature. Reduce the catalyst loading. Consider a more robust ligand that can stabilize the palladium catalyst at high temperatures. |
| Ineffective Base | Triethylamine (Et₃N) or an inorganic base like K₂CO₃ or NaOAc are commonly used. Ensure the base is not poisoning the catalyst and is strong enough to regenerate the active catalyst. |
| Alkene Polymerization | If using an activated alkene, polymerization can be a competing reaction. Consider adding a polymerization inhibitor if appropriate. |
Problem 2: Poor Regioselectivity or Isomerization of the Product
| Possible Cause | Troubleshooting Steps |
| Ligand Effects | The ligand can influence the regioselectivity of the alkene insertion. Screen different phosphine ligands or consider ligand-free conditions for aryl iodides.[5] |
| Reaction Temperature | Higher temperatures can sometimes lead to double bond isomerization. Try to run the reaction at the lowest effective temperature. |
C. Buchwald-Hartwig Amination
Problem 1: Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Weak Base | Buchwald-Hartwig aminations often require a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS. However, the nitro group may be sensitive to very strong bases. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used but may require higher temperatures and longer reaction times.[9] |
| Inappropriate Ligand | The choice of ligand is crucial and depends on the amine. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective.[10][14] A ligand screen is highly recommended during optimization.[15] |
| Catalyst Inhibition | The amine substrate or the product itself can sometimes act as an inhibitor. Adjusting the stoichiometry or using a different ligand can help. |
Problem 2: Side Reactions (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Ensure strictly anhydrous conditions. Use dry solvents and reagents. |
| Inappropriate Base/Solvent Combination | The combination of a strong base with a protic solvent can promote hydrodehalogenation. Use a non-protic solvent like toluene or dioxane. |
| Slow Reductive Elimination | For challenging substrates, reductive elimination can be slow, allowing time for palladium hydride formation which leads to hydrodehalogenation. Increasing the temperature may accelerate the desired C-N bond formation. |
III. Quantitative Data
The following tables provide representative data for cross-coupling reactions with substrates similar to this compound. This data should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ (2) | DMF | Reflux (MW) | 1.5 | 92 |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 3 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 85 |
Data is representative and compiled from analogous reactions in the literature.[16]
Table 2: Representative Conditions for Heck Reaction of Aryl Iodides
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (2) | DMF | 110 | 4-12 | >90 |
| 2 | Iodobenzene | Styrene | PdCl₂ (1) | - | KOAc (1) | MeOH | 120 | 24 | 80 |
| 3 | 1-Iodo-4-nitrobenzene | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Toluene | 100 | 18 | 90 |
Data is representative and compiled from analogous reactions in the literature.[7][17]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloronitrobenzene | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.2) | Toluene | 100 | 3 | 98 |
| 2 | 1-Iodo-4-nitrobenzene | Aniline | Ni(acac)₂ (1.5) | - | K₃PO₄ (3) | Dioxane | 100 | 24 | Trace |
| 3 | 4-Iodopyrazole | Morpholine | Pd₂(dba)₂ (5) | tBuDavePhos (10) | KOtBu (2) | Xylene | 120 | 16 | 85 |
Data is representative and compiled from analogous reactions in the literature.[18][19] Note that for entry 2, the reaction with 1-iodo-4-nitrobenzene was unsuccessful under those specific nickel-catalyzed conditions, highlighting the importance of catalyst and ligand screening.[18]
IV. Experimental Protocols
The following are generalized protocols for scaling up cross-coupling reactions with this compound. These should be optimized at a small scale before proceeding to a larger scale.
A. Gram-Scale Suzuki-Miyaura Coupling Protocol
-
Reactor Setup: To a dry, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered potassium carbonate (2.0-3.0 equiv).
-
Inerting: Seal the flask and purge with nitrogen for at least 30 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand (if applicable) under a positive pressure of nitrogen.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
B. Gram-Scale Heck Reaction Protocol
-
Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Na₂CO₃ or Et₃N, 1.5-2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile) followed by the alkene (1.2-1.5 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-120 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and water. Separate the organic layer, and extract the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product as necessary.[17]
C. Gram-Scale Buchwald-Hartwig Amination Protocol
-
Reactor Setup: In a glovebox or under a stream of nitrogen, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the ligand (e.g., BrettPhos, 1.5-3 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
V. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 17. benchchem.com [benchchem.com]
- 18. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Purifying 4-Iodo-3-nitroanisole Derivatives: A Comparative Guide to Chromatographic and Non-Chromatographic Methods
For researchers and professionals in drug development, the purity of synthetic intermediates like 4-iodo-3-nitroanisole derivatives is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. While column chromatography is a workhorse technique for purification, alternative methods such as recrystallization and preparative High-Performance Liquid Chromatography (HPLC) offer distinct advantages in terms of scalability, cost, and efficiency. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to aid in selecting the optimal purification strategy.
At a Glance: Method Comparison
The choice of purification method depends on several factors, including the scale of the synthesis, the nature of the impurities, and the required final purity. The following table summarizes the key performance characteristics of column chromatography, recrystallization, and preparative HPLC for the purification of a representative nitro-aromatic compound.
| Parameter | Column Chromatography | Recrystallization | Preparative HPLC |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity. | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | High-resolution differential partitioning between a stationary and mobile phase under high pressure. |
| Typical Purity | Good to Excellent (>95%) | Good to Excellent (>98%)[1] | Excellent (>99%)[2] |
| Yield | Variable (dependent on separation efficiency and fraction collection) | Moderate to High (>80%)[1] | High (>90%) |
| Scalability | Readily scalable, but can be cumbersome and costly for large quantities.[1][3] | Easily scalable for large quantities.[1] | Scalable, with automated systems available for high-throughput purification.[2][4] |
| Time Consumption | Generally faster for small-scale purifications.[1] | Can be time-consuming due to the need for slow cooling and drying.[1] | Fast, especially with automated systems.[2] |
| Cost-Effectiveness | Can be expensive due to solvent and stationary phase consumption.[1][5] | Generally more cost-effective, particularly at a larger scale.[1] | Higher initial instrument cost, but can be cost-effective for high-value compounds. |
| Applicability | Broadly applicable to a wide range of compounds, including oils and non-crystalline solids.[1][3] | Best suited for crystalline solids that are thermally stable.[1] | Excellent for purifying complex mixtures and achieving very high purity.[4] |
Experimental Workflows
To better visualize the procedural flow of each purification technique, the following diagrams illustrate the key steps involved.
Caption: Workflow for the purification of this compound derivatives via column chromatography.
Caption: Workflow for the purification of this compound derivatives via recrystallization.
Caption: Workflow for the purification of this compound derivatives via preparative HPLC.
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific derivative and impurities present.
Protocol 1: Purification by Column Chromatography
This protocol is adapted from general procedures for the purification of nitro-aromatic compounds.[6][7]
1. Materials and Equipment:
-
Crude this compound derivative
-
Silica gel (100-200 mesh)
-
n-Hexane, Ethyl Acetate (ACS Grade)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Cotton or glass wool, Sand
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for TLC visualization
-
Collection tubes and flasks
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection: Determine an optimal mobile phase using TLC. A good solvent system will provide a retention factor (Rf) of 0.2-0.3 for the desired compound. A common starting point for nitro-aromatic compounds is a mixture of n-Hexane and Ethyl Acetate.
-
Column Packing:
-
Securely clamp the column in a vertical position and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., Hexane:Ethyl Acetate 9:1).
-
Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles. Allow the solvent to drain, ensuring the silica bed remains covered with solvent at all times.[6]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the product adsorbed onto the silica gel.[6][7]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of Ethyl Acetate) to elute the compounds from the column.
-
Collect the eluate in a series of fractions.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.[6]
-
Protocol 2: Purification by Recrystallization
This protocol is based on general principles of recrystallization for organic compounds.
1. Materials and Equipment:
-
Crude this compound derivative
-
A selection of analytical grade solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask, Filter paper
-
Ice bath
2. Procedure:
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Protocol 3: Purification by Preparative HPLC
This protocol outlines a general approach to preparative HPLC purification.[4]
1. Materials and Equipment:
-
Crude this compound derivative
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water with 0.1% Formic Acid or TFA)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
-
Lyophilizer or rotary evaporator
2. Procedure:
-
Analytical Method Development:
-
Develop an analytical HPLC method to achieve good separation of the target compound from impurities.
-
Optimize the mobile phase composition, gradient, and flow rate.
-
-
Scale-Up:
-
Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
-
Purification:
-
Dissolve the crude product in a suitable solvent and inject it onto the preparative column.
-
Run the preparative HPLC method and collect fractions corresponding to the peak of the desired product using a fraction collector.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent, typically by lyophilization (for water-based mobile phases) or rotary evaporation, to obtain the highly purified product.
-
References
A Comparative Guide to Recrystallization Techniques for 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Purification of a Key Synthetic Intermediate
In the synthesis of complex organic molecules, the purity of intermediates is paramount to achieving high yields and ensuring the desired biological activity of the final product. 4-Iodo-3-nitroanisole, a key building block in pharmaceutical and materials science, often requires rigorous purification to remove starting materials, by-products, and other impurities. This guide provides a comprehensive comparison of recrystallization techniques for this compound, offering detailed experimental protocols and a comparative analysis with column chromatography to aid researchers in selecting the most effective purification strategy.
Understanding this compound
This compound is a yellow crystalline solid.[1] Its structure, featuring an aromatic ring substituted with an iodo, a nitro, and a methoxy group, dictates its solubility and purification characteristics. It is generally soluble in organic solvents but has low solubility in water.[1] The reported melting point varies between sources, with ranges of 58.0-65.0 °C and 78-82 °C cited, highlighting the importance of effective purification to obtain a sharp melting point indicative of high purity.
Recrystallization: A Primary Purification Technique
Recrystallization is a widely used method for purifying solid organic compounds based on differences in solubility. The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Selecting the Optimal Solvent System
The choice of solvent is critical for successful recrystallization. Based on the polar nature of the nitro and methoxy groups and the less polar iodo-substituted aromatic ring, a range of solvents with varying polarities were considered. While specific solubility data for this compound is not extensively published, a known successful recrystallization has been reported using hexane.[1]
This guide explores a variety of solvent systems to provide a comparative analysis. The following table summarizes the expected performance of different solvents for the recrystallization of this compound, based on general principles and the known successful use of hexane.
| Solvent System | Expected Solubility Profile | Estimated Recovery Yield (%) | Estimated Purity (Melting Point °C) | Notes |
| Hexane | Low solubility at room temperature, moderate solubility at boiling point. | 85-95 | 79-82 | A non-polar solvent, effective at excluding more polar impurities. Known to be a suitable solvent.[1] |
| Ethanol | Moderate solubility at room temperature, high solubility at boiling point. | 70-85 | 78-81 | A polar protic solvent that may co-dissolve some polar impurities, potentially leading to lower recovery. |
| Isopropanol | Lower solubility than ethanol at room temperature, good solubility at boiling point. | 75-90 | 79-82 | Similar to ethanol but may offer a better recovery-purity balance due to slightly lower polarity. |
| Ethyl Acetate/Hexane | The compound is dissolved in a minimum of hot ethyl acetate, followed by the addition of hexane. | 80-90 | 79-82 | A mixed solvent system can be fine-tuned for optimal solubility. Good for separating a range of impurities. |
| Toluene | Good solubility at elevated temperatures, lower at room temperature. | 70-85 | 78-81 | An aromatic solvent that can be effective for aromatic compounds, but its higher boiling point may require careful handling. |
Note: The quantitative data in this table are estimations based on the known properties of this compound and general recrystallization principles. Actual results may vary depending on the nature and quantity of impurities.
Experimental Protocols for Recrystallization
General Recrystallization Protocol:
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen cold solvent in an Erlenmeyer flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves.
-
Decoloration (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Caption: General workflow for the recrystallization of this compound.
Alternative Purification Method: Column Chromatography
For challenging separations or when a very high degree of purity is required, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column.
Comparison with Recrystallization
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Differential adsorption |
| Purity | Good to excellent, depending on impurities | Excellent, capable of separating closely related compounds |
| Yield | Generally high, but some loss in mother liquor | Can be high, but tailing of fractions can lead to some loss |
| Time | Relatively fast for a single recrystallization | Can be time-consuming, especially for large samples |
| Cost | Lower cost (solvents, glassware) | Higher cost (stationary phase, large volumes of solvent, columns) |
| Scalability | Easily scalable to large quantities | Scalable, but requires larger columns and more resources |
| Ideal For | Removing small amounts of impurities with different solubility | Separating complex mixtures, isomers, and impurities with similar solubility profiles |
Experimental Protocol for Column Chromatography
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the least polar solvent mixture (e.g., 100% hexane).
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
References
A Comparative Guide to Monitoring 4-Iodo-3-nitroanisole Reactions: TLC vs. LC-MS
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the desired product. When working with substrates like 4-iodo-3-nitroanisole, a versatile building block in organic synthesis, real-time reaction tracking is crucial. This guide provides a comparative overview of two of the most common analytical techniques for this purpose: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into their principles, provide detailed experimental protocols, and present comparative data for a model Suzuki coupling reaction.
At a Glance: TLC vs. LC-MS for Reaction Monitoring
| Feature | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity | Separation based on polarity, size, or charge, with detection by mass |
| Speed | Fast (minutes) | Slower (minutes to an hour) |
| Cost | Low | High |
| Information Provided | Qualitative (presence/absence of spots, Rf value) | Quantitative (concentration), structural (mass-to-charge ratio, fragmentation) |
| Sensitivity | Lower | High |
| Sample Preparation | Minimal | More involved (filtration, dilution) |
| Ideal Use Case | Quick, qualitative checks of reaction progress | Detailed, quantitative analysis and product confirmation |
Model Reaction: Suzuki Coupling of this compound
To illustrate the application of both techniques, we will consider the palladium-catalyzed Suzuki coupling of this compound with phenylboronic acid to yield 4-methoxy-2-nitrobiphenyl.
Reaction Scheme:
Caption: Suzuki coupling of this compound.
Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system). The distance a compound travels up the plate, relative to the solvent front, is known as the retention factor (Rf), a characteristic value for a given compound and solvent system.
Experimental Protocol for TLC Monitoring
-
Plate Preparation: Use commercially available silica gel TLC plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Spotting:
-
On the left of the starting line, spot a dilute solution of the starting material (this compound) in a suitable solvent (e.g., ethyl acetate).
-
In the middle, spot the reaction mixture.
-
On the right, co-spot the starting material and the reaction mixture on the same point to aid in identification.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the starting line. Cover the chamber to allow the solvent to ascend the plate via capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active. Circle the visible spots with a pencil.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) in the reaction mixture lane indicates the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Hypothetical TLC Data
| Compound | Structure | Rf Value (20% Ethyl Acetate/Hexanes) |
| This compound | O=N(=O)c1cc(I)c(OC)cc1 | 0.5 |
| 4-Methoxy-2-nitrobiphenyl | O=N(=O)c1cc(c2ccccc2)c(OC)cc1 | 0.3 |
Note: Rf values are dependent on the specific conditions (plate type, solvent system, temperature) and should be determined experimentally.
Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This technique provides not only quantitative information about the concentration of reactants and products but also structural information through the determination of their mass-to-charge ratio (m/z).
Experimental Protocol for LC-MS Monitoring
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it significantly with a suitable solvent (e.g., acetonitrile). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
LC-MS System:
-
LC System: A reverse-phase C18 column is commonly used for separating aromatic compounds.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase for good ionization.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally suitable for these types of compounds.
-
-
Data Acquisition: Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the m/z values corresponding to the protonated molecules [M+H]⁺ of the starting material and the expected product.
-
Analysis: The progress of the reaction is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Expected LC-MS Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₇H₆INO₃ | 279.03 | 280.0 |
| 4-Methoxy-2-nitrobiphenyl | C₁₃H₁₁NO₃ | 229.23 | 230.2 |
Workflow Comparison
Caption: Comparison of TLC and LC-MS workflows.
Conclusion: Choosing the Right Tool for the Job
Both TLC and LC-MS are powerful tools for monitoring the progress of reactions involving this compound.
-
TLC is an indispensable technique for rapid, qualitative, and cost-effective at-a-glance monitoring of a reaction's progress directly at the lab bench. Its simplicity allows for frequent checks without significant investment in time or resources.
-
LC-MS , on the other hand, offers a much more detailed and quantitative picture. It is the method of choice for confirming the identity of the product, identifying byproducts, and obtaining precise information on reaction kinetics and final conversion.
For a comprehensive understanding and control of your chemical transformations, a synergistic approach is often the most effective. Use TLC for frequent, rapid checks, and employ LC-MS for detailed analysis at key time points and for final product characterization. This dual-pronged strategy ensures both efficiency and analytical rigor in your research and development endeavors.
Unambiguous Structural Confirmation of 4-Iodo-3-nitroanisole: A 2D NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the unambiguous structural elucidation of 4-iodo-3-nitroanisole, a key intermediate in various synthetic pathways.
This document presents a detailed analysis using hypothetical, yet realistic, 2D NMR data (COSY, HSQC, and HMBC) to illustrate the power of these techniques in establishing unequivocal atomic connectivity. Experimental protocols and a comparison with alternative methods are also provided to offer a complete perspective for analytical scientists.
Superior Structural Insight with 2D NMR
While 1D NMR provides initial information on the number and electronic environment of protons and carbons, complex substitution patterns, as seen in this compound, can lead to ambiguous assignments. 2D NMR techniques, by correlating nuclear spins through bonds, offer a definitive solution to this challenge.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for the protons and carbons of this compound. These predictions are based on established substituent effects on the benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 8.15 | d | 2.0 |
| H-5 | 7.80 | d | 8.5 |
| H-6 | 7.05 | dd | 8.5, 2.0 |
| OCH₃ | 3.95 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 157.0 |
| C-2 | 135.0 |
| C-3 | 150.0 |
| C-4 | 92.0 |
| C-5 | 130.0 |
| C-6 | 112.0 |
| OCH₃ | 56.5 |
Deciphering the Molecular Puzzle with 2D NMR Correlations
The true power of 2D NMR lies in its ability to reveal through-bond connectivities, as detailed in the following correlation tables.
Table 3: Key 2D NMR Correlations for Structural Confirmation of this compound
| Experiment | Correlating Nuclei | Interpretation |
| COSY | H-5 / H-6 | Confirms the ortho relationship between these two protons. |
| H-2 / H-6 (weak) | Possible weak meta-coupling, further confirming their relative positions. | |
| HSQC | H-2 / C-2 | Directly links the proton at 8.15 ppm to the carbon at 135.0 ppm. |
| H-5 / C-5 | Directly links the proton at 7.80 ppm to the carbon at 130.0 ppm. | |
| H-6 / C-6 | Directly links the proton at 7.05 ppm to the carbon at 112.0 ppm. | |
| OCH₃ / OCH₃ Carbon | Confirms the methoxy group assignment. | |
| HMBC | H-2 / C-4, C-6 | Shows long-range coupling from H-2 to the carbon bearing the iodine (C-4) and to C-6, definitively placing the nitro group at C-3 and iodine at C-4. |
| H-5 / C-1, C-3 | Reveals correlations from H-5 to the methoxy-bearing carbon (C-1) and the nitro-bearing carbon (C-3), confirming the overall substitution pattern. | |
| H-6 / C-2, C-4 | Shows correlations from H-6 to C-2 and C-4, further solidifying the arrangement of substituents. | |
| OCH₃ / C-1 | Confirms the attachment of the methoxy group to C-1. |
Visualizing the Connections: Experimental Workflow and Spectral Correlations
The following diagrams, generated using Graphviz, illustrate the logical workflow of the structural confirmation process and the key correlations observed in the 2D NMR spectra.
Figure 1: Experimental workflow for the structural confirmation of this compound.
Figure 2: Key COSY correlations in this compound.
Figure 3: Key HSQC correlations in this compound.
Figure 4: Key HMBC correlations in this compound.
Comparison with Alternative Analytical Techniques
While 2D NMR provides the most detailed structural information, other techniques can offer complementary data or serve as primary identification methods in certain contexts.
Table 4: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous atom connectivity, detailed structural framework. | Provides definitive structural proof. | Requires higher sample concentration and longer acquisition times compared to MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, small sample requirement. | Does not provide direct information on atom connectivity; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., nitro, ether). | Fast, non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure of a single crystal. | The "gold standard" for structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are standard protocols for acquiring high-quality 2D NMR data.
Sample Preparation
-
Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition
-
Instrument: 500 MHz NMR spectrometer equipped with a cryoprobe.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Number of scans: 16
-
Relaxation delay: 2 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Spectral width: 240 ppm
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Spectral width: 16 ppm in both dimensions
-
Number of increments: 256
-
Number of scans: 8
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3
-
¹H spectral width: 16 ppm
-
¹³C spectral width: 180 ppm
-
Number of increments: 256
-
Number of scans: 16
-
-
HMBC:
-
Pulse sequence: hmbcgplpndqf
-
¹H spectral width: 16 ppm
-
¹³C spectral width: 240 ppm
-
Number of increments: 256
-
Number of scans: 32
-
Long-range coupling delay optimized for 8 Hz.
-
Data Processing
All spectra should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Conclusion
For the definitive structural confirmation of complex organic molecules like this compound, 2D NMR spectroscopy stands as an unparalleled tool. The combination of COSY, HSQC, and HMBC experiments provides a complete and unambiguous picture of the molecular framework, overcoming the limitations of 1D NMR and other analytical techniques. By following the detailed protocols and interpretative guidance provided in this guide, researchers can confidently and accurately elucidate the structures of their synthesized compounds, ensuring the integrity and reliability of their scientific findings.
Reactivity Face-Off: 4-Iodo-3-nitroanisole vs. 4-Bromo-3-nitroanisole in Key Synthetic Transformations
For Immediate Release
A detailed comparative guide has been published, offering researchers, scientists, and drug development professionals an in-depth analysis of the reactivity of 4-Iodo-3-nitroanisole and 4-Bromo-3-nitroanisole. This guide provides a critical examination of their performance in essential synthetic reactions, including Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and the reduction of the nitro group. The publication aims to inform strategic decisions in the selection of starting materials for complex molecule synthesis.
The guide is built upon established principles in organic chemistry and supported by data from analogous systems, providing a robust predictive comparison. While direct, side-by-side experimental data for these specific substrates is not extensively available in published literature, this guide leverages well-understood reactivity trends to offer valuable insights.
At a Glance: Comparative Reactivity
| Reaction Type | This compound | 4-Bromo-3-nitroanisole | Key Considerations |
| Suzuki-Miyaura Coupling | Higher Reactivity | Lower Reactivity | The Carbon-Iodine bond is weaker, facilitating faster oxidative addition, which is often the rate-determining step. |
| Nucleophilic Aromatic Substitution | Lower Reactivity | Higher Reactivity | The rate-determining step is typically the initial nucleophilic attack, which is favored by more electronegative halogens that polarize the C-X bond. |
| Nitro Group Reduction | Similar Reactivity | Similar Reactivity | The choice of reducing agent is critical to avoid dehalogenation. Chemoselective methods are recommended for both substrates. |
In-Depth Analysis
Suzuki-Miyaura Cross-Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the bond dissociation energy of the carbon-halogen bond. The C-I bond (approximately 272 kJ/mol) is significantly weaker than the C-Br bond (approximately 336 kJ/mol). This lower bond energy in this compound facilitates a faster rate of oxidative addition of the palladium(0) catalyst into the C-X bond, which is frequently the rate-determining step of the catalytic cycle.[1] Consequently, this compound is expected to exhibit superior reactivity, leading to higher yields and/or requiring milder reaction conditions compared to its bromo counterpart.
Nucleophilic Aromatic Substitution (SNAr)
Contrary to the trend observed in cross-coupling reactions, the reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) often follows the order F > Cl > Br > I.[2] This is because the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged Meisenheimer complex.[3][4] The reaction is accelerated by the presence of electron-withdrawing groups, such as the nitro group in the target molecules, which stabilize this intermediate.[2]
A more electronegative halogen, like bromine, polarizes the carbon-halogen bond to a greater extent than iodine, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, 4-Bromo-3-nitroanisole is predicted to be more reactive than this compound in SNAr reactions.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. For substrates containing halogens, the primary challenge is to achieve chemoselective reduction of the nitro group without causing dehalogenation.
Both this compound and 4-Bromo-3-nitroanisole can be effectively reduced to their corresponding anilines using methods that avoid cleavage of the carbon-halogen bond. Standard catalytic hydrogenation with palladium on carbon (Pd/C) is often associated with dehalogenation, particularly for aryl iodides and bromides.[5]
Recommended methods for the selective reduction of the nitro group in these halogenated compounds include:
-
Tin(II) chloride (SnCl2) in a protic solvent like ethanol or ethyl acetate.[6]
-
Iron powder (Fe) in the presence of an acid such as hydrochloric acid or ammonium chloride.[5]
-
Catalytic hydrogenation with Raney Nickel , which is less prone to causing dehalogenation compared to Pd/C.[5][6]
-
Sulfided platinum on carbon (Pt/C) has also been shown to be effective for the selective reduction of nitro groups in the presence of halogens.[5]
The reactivity of the two molecules in this transformation is expected to be similar, with the success of the reaction being highly dependent on the choice of the reducing agent and reaction conditions rather than the nature of the halogen.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure adapted for the coupling of aryl halides with boronic acids and would require optimization for the specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (this compound or 4-Bromo-3-nitroanisole, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Representative Protocol for Nucleophilic Aromatic Substitution (SNAr)
This is a general protocol for the reaction of an aryl halide with a nucleophile and may require adjustment of conditions.
-
Reaction Setup: In a round-bottom flask, dissolve the aryl halide (this compound or 4-Bromo-3-nitroanisole, 1.0 mmol) in a suitable polar aprotic solvent such as DMSO or DMF (5 mL).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.2 mmol) to the solution.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Representative Protocol for Nitro Group Reduction (using SnCl₂)
This protocol describes a common method for the chemoselective reduction of an aromatic nitro group.
-
Reaction Setup: To a round-bottom flask containing the nitroarene (this compound or 4-Bromo-3-nitroanisole, 1.0 mmol), add a solvent such as ethanol or ethyl acetate (10 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir until the starting material is consumed, as indicated by TLC analysis.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
-
Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline, which can be further purified if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Navigating the Synthetic Landscape of Iodo-Nitroanisole Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the vast array of available intermediates, substituted iodo-nitroanisoles serve as versatile precursors for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive comparison of the synthetic utility of 4-iodo-3-nitroanisole and its isomers, focusing on their reactivity in key cross-coupling reactions. While direct comparative experimental studies are limited, this guide leverages established principles of organic chemistry and available data for analogous systems to provide a predictive analysis of their performance.
The reactivity of an aryl iodide in transition metal-catalyzed cross-coupling reactions is primarily governed by the electronic and steric environment of the carbon-iodine bond. The electron-withdrawing nature of the nitro group and the electron-donating, yet sterically influential, methoxy group play a pivotal role in modulating the reactivity of the iodo-nitroanisole isomers.
Comparative Reactivity in Cross-Coupling Reactions
The two most common and powerful methods for the functionalization of aryl halides are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. The performance of this compound and its isomers in these reactions is a key determinant of their synthetic utility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. The key step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. The rate of this step is highly sensitive to the electronic density at the carbon atom of the C-I bond and any steric hindrance around the iodine atom.
Table 1: Predicted Reactivity and Representative Yields for the Suzuki-Miyaura Coupling of Iodo-Nitroanisole Isomers with Phenylboronic Acid.
| Isomer | Structure | Predicted Reactivity | Representative Yield (%) |
| This compound | ![]() | High | 85-95 |
| 2-Iodo-5-nitroanisole | ![]() | Moderate to High | 80-90 |
| 4-Iodo-2-nitroanisole | ![]() | Moderate | 75-85 |
| 2-Iodo-3-nitroanisole | ![]() | Low to Moderate | 60-75 |
| 2-Iodo-4-nitroanisole | ![]() | High | 85-95 |
Note: The representative yields are estimated based on typical Suzuki-Miyaura reactions of substituted aryl iodides and may vary depending on the specific reaction conditions.
In this compound, the nitro group is meta to the iodine, exerting a moderate electron-withdrawing effect that enhances the electrophilicity of the C-I bond, thereby facilitating oxidative addition. The methoxy group, being para to the iodine, has a minimal steric impact. This combination of electronic activation and low steric hindrance suggests a high reactivity for this compound in Suzuki-Miyaura coupling. A similar high reactivity is predicted for 2-iodo-4-nitroanisole where the activating nitro group is para to the iodine.
Conversely, in isomers like 4-iodo-2-nitroanisole and 2-iodo-3-nitroanisole, the nitro and/or methoxy groups are ortho to the iodine atom. This proximity can lead to steric hindrance, potentially slowing down the approach of the bulky palladium catalyst and thus reducing the reaction rate and overall yield.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) complex is a critical step.
Table 2: Predicted Reactivity and Representative Yields for the Buchwald-Hartwig Amination of Iodo-Nitroanisole Isomers with Aniline.
| Isomer | Structure | Predicted Reactivity | Representative Yield (%) |
| This compound | ![]() | High | 80-90 |
| 2-Iodo-5-nitroanisole | ![]() | Moderate to High | 75-85 |
| 4-Iodo-2-nitroanisole | ![]() | Moderate | 70-80 |
| 2-Iodo-3-nitroanisole | ![]() | Low to Moderate | 55-70 |
| 2-Iodo-4-nitroanisole | ![]() | High | 80-90 |
Note: The representative yields are estimated based on typical Buchwald-Hartwig amination reactions of substituted aryl iodides and may vary depending on the specific reaction conditions.
The same principles of electronic activation and steric hindrance apply to the Buchwald-Hartwig amination. Therefore, this compound and 2-iodo-4-nitroanisole are predicted to be highly reactive substrates due to the favorable electronic activation from the nitro group and minimal steric hindrance around the iodine atom. Isomers with ortho substituents are expected to be less reactive due to steric impediment.
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for iodo-nitroanisole isomers.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the iodo-nitroanisole isomer (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0 mL) or K₂CO₃ (2.0 mmol). A suitable solvent, such as toluene, 1,4-dioxane, or DMF (5 mL), is then added. The reaction mixture is degassed with nitrogen or argon for 15-20 minutes. The vessel is then sealed and heated to 80-100 °C for 2-12 hours, with the reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vial is charged with the iodo-nitroanisole isomer (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol). Anhydrous toluene or 1,4-dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is then heated to 80-110 °C for 4-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for cross-coupling reactions.
A Comparative Guide to Catalyst Performance in 4-Iodo-3-nitroanisole Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted nitroaromatics is a cornerstone in the synthesis of a wide array of valuable compounds, from pharmaceuticals to materials. Among these, 4-iodo-3-nitroanisole serves as a versatile building block, amenable to various palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount in achieving high yields and reaction efficiency. This guide provides an objective comparison of catalyst performance for the cross-coupling of this compound, supported by experimental data from patent literature.
Catalyst Performance in Suzuki-Miyaura and Sonogashira Couplings
Two prominent examples of successful cross-coupling reactions with this compound are the Suzuki-Miyaura and Sonogashira couplings. Below is a summary of the performance of two distinct catalyst systems for these transformations.
| Reaction Type | Catalyst System | Coupling Partner | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 4-methoxyphenylboronic acid | Toluene | Sodium Carbonate (Na₂CO₃) | 110 | 12 | 95 | CN101913978A |
| Sonogashira | Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] / Copper(I) iodide (CuI) | (Trimethylsilyl)acetylene | Triethylamine (TEA) | - | 25 | 2 | 98 | US20090253913A1 |
Experimental Protocols
Detailed methodologies for the cited cross-coupling reactions are provided below. These protocols can be adapted for specific research and development needs.
Suzuki-Miyaura Coupling
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add toluene as the solvent.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the mixture.
-
Heat the reaction mixture to 110°C and stir for 12 hours.
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
The crude product can be purified by column chromatography to yield the desired biaryl product.
Sonogashira Coupling
Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] and Copper(I) iodide (CuI)
Procedure:
-
Dissolve this compound (1 equivalent) in triethylamine.
-
To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.01 equivalents) and copper(I) iodide (0.02 equivalents).
-
Add (trimethylsilyl)acetylene (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature (25°C) for 2 hours.
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be purified by a suitable method, such as column chromatography, to isolate the coupled product.
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling of this compound.
This guide provides a foundational comparison of catalyst performance for the cross-coupling of this compound. Researchers are encouraged to use this information as a starting point for their own investigations and optimizations. The choice of catalyst, ligand, base, and solvent system can significantly impact the outcome of these reactions, and further exploration is warranted to identify the most efficient and cost-effective methods for specific applications.
A Comparative Guide to the Purity Assessment of Compounds Synthesized from 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and purity assessment methodologies for compounds derived from 4-iodo-3-nitroanisole. Detailed experimental protocols and quantitative data are presented to offer an objective evaluation of product purity, aiding in the selection of optimal synthetic and analytical strategies.
Introduction to Syntheses Utilizing this compound
This compound is a versatile starting material in organic synthesis, particularly for the construction of heterocyclic scaffolds of pharmaceutical interest. Its reactive iodine and nitro groups allow for a variety of chemical transformations. A notable application is in the synthesis of 2-substituted benzothiazoles, a class of compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] This guide will focus on a copper-catalyzed, one-pot, three-component reaction to synthesize 5-methoxy-2-phenyl-1,3-benzothiazole from this compound and compare this with alternative synthetic approaches.
Primary Synthetic Route: Copper-Catalyzed Three-Component Synthesis
A highly efficient method for the synthesis of 2-substituted benzothiazoles involves a copper-catalyzed, one-pot, three-component reaction of a 1-iodo-2-nitroarene, sodium sulfide, and an aldehyde.[1] This approach is valued for its operational simplicity and the use of readily available starting materials.
Experimental Protocol
Synthesis of 5-methoxy-2-phenyl-1,3-benzothiazole:
A mixture of this compound (1.0 mmol), benzaldehyde (1.2 mmol), sodium sulfide nonahydrate (1.5 mmol), copper(I) iodide (0.1 mmol), and 1,10-phenanthroline (0.1 mmol) in acetic acid (5 mL) is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 20:1) to yield the pure 5-methoxy-2-phenyl-1,3-benzothiazole.
Purity Assessment of 5-methoxy-2-phenyl-1,3-benzothiazole
The purity of the synthesized 5-methoxy-2-phenyl-1,3-benzothiazole is assessed using a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Parameter | Observed Value | Interpretation |
| High-Performance Liquid Chromatography (HPLC) | Purity | >99% | Indicates a highly pure compound with minimal impurities.[2] |
| Retention Time | Varies based on column and mobile phase | A single, sharp peak is indicative of a pure compound. | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (δ) | Specific peaks corresponding to aromatic and methoxy protons. | Confirms the chemical structure of the target compound.[3][4] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (δ) | Specific peaks corresponding to the carbon skeleton. | Further confirms the molecular structure.[3][4] |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | [M+H]⁺ corresponding to the molecular weight. | Confirms the molecular weight of the synthesized compound.[5] |
| Melting Point | Range | Sharp, defined range | A sharp melting point indicates high purity. |
Alternative Synthetic Methodologies
For the synthesis of 2-arylbenzothiazoles, several alternative methods exist, each with its own advantages and disadvantages. A comparison with the primary copper-catalyzed method is provided below.
| Synthetic Method | Catalyst/Reagents | Solvent | Temperature | Advantages | Disadvantages |
| Copper-Catalyzed Three-Component Reaction | CuI, 1,10-phenanthroline, Na₂S·9H₂O | Acetic Acid | 100 °C | One-pot synthesis, good functional group tolerance.[1] | Requires a transition metal catalyst and a ligand. |
| Catalyst-Free Condensation | 2-aminothiophenol, aromatic aldehyde | Glycerol | Ambient | Environmentally friendly solvent, no catalyst required.[6] | May not be suitable for all substrates. |
| Molecular Sieves and PCC Oxidation | 4Å molecular sieves, Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | Mild reaction conditions, high yield of intermediate.[1] | Two-step process, requires an oxidizing agent. |
| CAN/H₂O₂ Catalyzed Cyclocondensation | Ceric ammonium nitrate (CAN), H₂O₂ | Solvent-free | 50 °C | Mild conditions, high yields, solvent-free.[7] | Requires an oxidizing agent. |
Visualization of Experimental Workflow and Biological Context
Experimental Workflow for Copper-Catalyzed Synthesis
The following diagram illustrates the workflow for the synthesis and purification of 5-methoxy-2-phenyl-1,3-benzothiazole.
Caption: Workflow for the synthesis and purity assessment of 5-methoxy-2-phenyl-1,3-benzothiazole.
Biological Context: Antioxidant Response Element (ARE) Signaling Pathway
Benzothiazole derivatives have been identified as potential modulators of the Antioxidant Response Element (ARE) signaling pathway, which plays a crucial role in cellular protection against oxidative stress.[8] The diagram below illustrates a simplified representation of this pathway.
References
- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors | MDPI [mdpi.com]
- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 8. Profiling Environmental Chemicals for Activity in the Antioxidant Response Element Signaling Pathway Using a High Throughput Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium-Catalyzed Reactions of 4-Iodo-3-nitroanisole: Mechanistic Insights and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three pivotal palladium-catalyzed cross-coupling reactions involving 4-iodo-3-nitroanisole: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. Due to the limited availability of comprehensive comparative data for this compound across all three reaction types, this guide synthesizes findings from studies on analogous substrates, particularly those with similar electronic properties (iodo-arenes with electron-withdrawing groups), to provide a valuable resource for reaction design and optimization.
The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aryl iodide ring significantly influences its reactivity in palladium-catalyzed transformations. Understanding these electronic effects is crucial for selecting the optimal catalyst system and reaction conditions.
I. Comparative Performance Data
The following tables summarize quantitative data from studies on this compound and closely related substrates to illustrate the impact of different catalysts, ligands, and bases on reaction outcomes.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [1] |
| 2 | 4-Iodoanisole | Pd/H-MOR (3.17 wt% Pd) | - | K₂CO₃ | H₂O:EtOH (4:1) | RT | 0.5 | 98 | [2] |
| 3 | 4-Iodotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 | |
| 4 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 88 |
Table 2: Heck Reaction of Aryl Iodides with Alkenes
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | n-Butyl acrylate | PdCl₂(dppc)⁺PF₆⁻ (0.2) | - | Et₃N | [bmim][PF₆] | 120 | 1.5 | 92 | [3] |
| 2 | Iodobenzene | Styrene | Pd@MOF-NH₂ (10) | - | K₂CO₃ | DMF | 120 | - | >96 | [4] |
| 3 | Iodobenzene | n-Butyl acrylate | PdNPs/rGO-NH₂ (1) | - | Et₃N | DMF | 60 | 16 | 100 | [5] |
| 4 | 1-Iodo-4-nitrobenzene | n-Butyl acrylate | PdCl₂(dppc)⁺PF₆⁻ (0.4) | - | Et₃N | [bmim][PF₆] | 120 | 3 | Low | [3] |
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Aniline | [Pd(SIPr)(cin)Cl] (1) | - | NaOtBu | Dioxane | RT | 24 | 98 | |
| 2 | 4-Chloroanisole | Morpholine | (NHC)Pd(R-allyl)Cl (1) | - | NaOtBu | Toluene | 100 | 0.17 | 95 | [6] |
| 3 | 1-Bromo-4-nitrobenzene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 92 | |
| 4 | 4-Chloroanisole | 3,4,5-Trifluoroaniline | [Pd-PEPPSI-IPentCl-o-picoline] | - | Cs₂CO₃ | - | - | - | 82 | [2] |
II. Experimental Protocols
The following are representative experimental protocols for the palladium-catalyzed reactions of this compound, adapted from literature procedures for analogous substrates.
1. Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid or pinacol boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) is added via syringe. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if applicable) are then added under a positive flow of the inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]
2. Heck Reaction
-
Reaction Setup: In a vial, this compound (1.0 mmol, 1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.) are combined in a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction: The mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 80-120 °C until the starting material is consumed, as monitored by TLC.[8]
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.[8]
3. Buchwald-Hartwig Amination
-
Reaction Setup: An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with argon three times.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.
-
Reaction: The reaction mixture is stirred at the appropriate temperature (typically 80-110 °C) and monitored by TLC or GC/LC-MS.
-
Work-up and Purification: Once the reaction is complete, it is cooled to room temperature. The mixture is then diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.[9]
III. Mechanistic Pathways and Visualizations
The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or olefin insertion (for Heck) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
1. Suzuki-Miyaura Catalytic Cycle
The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10][11]
Caption: Suzuki-Miyaura Catalytic Cycle.
2. Heck Reaction Catalytic Cycle
The Heck reaction begins with the oxidative addition of this compound to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with an alkene. Subsequent β-hydride elimination forms the substituted alkene product and a palladium-hydride species, from which the Pd(0) catalyst is regenerated by reductive elimination with a base.[12]
Caption: Heck Reaction Catalytic Cycle.
3. Buchwald-Hartwig Amination Catalytic Cycle
This C-N bond formation reaction also starts with the oxidative addition of this compound to a Pd(0) species. The amine then coordinates to the resulting Pd(II) complex and is deprotonated by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the active Pd(0) catalyst.[10][11]
Caption: Buchwald-Hartwig Amination Cycle.
IV. Alternative Substrates: A Comparative Outlook
The principles governing the reactivity of this compound can be extended to other aryl halides. The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. Consequently, aryl iodides are typically the most reactive substrates, often requiring milder reaction conditions.
-
4-Bromo-3-nitroanisole: This substrate would be expected to be less reactive than its iodo counterpart. Higher reaction temperatures, more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), and stronger bases may be necessary to achieve comparable yields and reaction rates.
-
4-Chloro-3-nitroanisole: As the least reactive of the common aryl halides, this substrate presents a significant challenge. Its activation typically requires highly active and specialized palladium catalysts, often incorporating N-heterocyclic carbene (NHC) ligands, along with forcing reaction conditions.
-
Aryl Triflates and Nonaflates: These pseudohalides can also serve as effective electrophiles in cross-coupling reactions and are sometimes more reactive than the corresponding chlorides.
The choice of substrate is a critical consideration in synthetic planning, balancing reactivity with the availability and cost of starting materials. The data and protocols presented in this guide offer a foundation for navigating these choices and developing robust and efficient palladium-catalyzed cross-coupling strategies for the synthesis of complex molecules.
References
- 1. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 4-Iodo-3-nitroanisole: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 4-Iodo-3-nitroanisole, a compound utilized in various research and development applications. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard and Disposal Overview
This compound presents several hazards that must be considered during its handling and disposal. It is harmful if swallowed and is suspected of causing cancer. Additionally, it poses a threat to aquatic life with long-lasting effects. Proper disposal is not merely a suggestion but a regulatory requirement. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and must also consult state and local regulations for complete and accurate classification.[1]
| Parameter | Information | Source |
| Hazard Class | Acute toxicity, Oral (Category 4) | Sigma-Aldrich SDS |
| Suspected Carcinogen | H351 Suspected of causing cancer | Sigma-Aldrich SDS |
| Environmental Hazard | H412 Harmful to aquatic life with long lasting effects | Sigma-Aldrich SDS |
| Primary Disposal Route | Offer surplus and non-recyclable solutions to a licensed disposal company. | Sigma-Aldrich SDS |
| Container Handling | Keep in suitable, closed containers for disposal. | Sigma-Aldrich SDS |
| Regulatory Framework | US EPA 40 CFR Parts 261.3, state and local hazardous waste regulations. | Cole-Parmer MSDS[1] |
Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, protective gloves, clothing, and eye/face protection. In the event of a spill, the area should be evacuated if necessary. For containment, cover drains and collect the spilled material by sweeping or vacuuming, avoiding dust generation. The collected material should be placed in a suitable, sealed container for disposal.[1]
Step-by-Step Disposal Procedure
The recommended and mandatory procedure for the disposal of this compound is through a licensed and approved waste disposal plant. Direct disposal into drains or the environment is strictly prohibited.
Experimental Protocol for Packaging and Labeling for Disposal:
-
Segregation: Ensure that this compound waste is not mixed with other waste streams.
-
Containerization: Place the waste in its original container if possible, or a compatible, well-sealed, and clearly labeled container. The container must be suitable for transport and disposal.
-
Labeling: The container must be clearly labeled with the chemical name "this compound" and any other identifiers required by your institution and local regulations. The label should also include appropriate hazard symbols.
-
Storage: Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[1]
-
Documentation: Complete all necessary waste disposal forms as required by your institution's environmental health and safety (EHS) department and the licensed disposal company.
-
Arrangement for Pickup: Contact your institution's EHS department or the contracted licensed disposal company to arrange for the pickup and transport of the hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their laboratories.
References
Personal protective equipment for handling 4-Iodo-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Iodo-3-nitroanisole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent skin contact, eye exposure, and inhalation of dust or vapors.[1][3] The following table summarizes the recommended PPE for various operational scenarios.
| Operational Scenario | Eye and Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Handling Solid (Weighing, Aliquoting) | Chemical safety goggles or safety glasses with side shields.[3][4] | Chemical-resistant gloves (e.g., Nitrile rubber).[5] Gloves should be inspected before use and disposed of properly after handling.[6] | For small-scale laboratory use, a half-mask with a particle filter (EN149:2001) is recommended. For larger-scale operations or where dust generation is significant, a particle filter conforming to EN 143 is advised.[1] | A standard laboratory coat is required. Ensure it is kept clean and laundered separately. |
| Preparing Solutions | Chemical safety goggles. A face shield may be necessary if there is a splash hazard. | Chemical-resistant gloves (e.g., Nitrile rubber).[5] Ensure proper glove removal technique to avoid skin contact.[6] | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling any vapors.[7] | Laboratory coat. For larger volumes, consider a chemical-resistant apron. |
| Running Reactions | Chemical safety goggles. | Chemical-resistant gloves (e.g., Nitrile rubber).[5] | Operations should be conducted in a chemical fume hood.[7] | Laboratory coat. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | A respirator with a particulate filter is necessary.[4][7] | Chemical-resistant suit or overalls to protect against widespread contamination.[4] |
| Disposal of Waste | Chemical safety goggles. | Chemical-resistant gloves (e.g., Nitrile rubber).[5] | Work in a well-ventilated area. | Laboratory coat. |
Experimental Protocols
General Handling Procedures:
-
Avoid Dust Formation: Handle this compound in a way that minimizes the generation of dust.[1][5][6]
-
Ventilation: Use this substance in a well-ventilated area or a chemical fume hood.[3][7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3][6]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[6] Do not eat, drink, or smoke in the laboratory.[1]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Don Appropriate PPE: Wear the PPE specified for spill cleanup in the table above.
-
Contain the Spill: Use an inert absorbent material like sand or vermiculite to cover the spill.
-
Collect the Waste: Carefully sweep or vacuum the material into a designated, labeled hazardous waste container.[3][6] Avoid creating dust.[6]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[7]
Logical Workflow for PPE Selection
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan
Waste Segregation and Collection:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[7]
-
Collect solid waste in a clearly labeled, dedicated container for "Halogenated Organic Solids."
-
Collect liquid waste in a separate, labeled container for "Halogenated Organic Liquid Waste."
-
Do not mix this waste with other waste streams.[7]
Container Management:
-
Use compatible, sealed containers for waste storage.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area.
Final Disposal:
-
Dispose of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6][7]
-
Ensure all waste containers are properly labeled according to institutional and regulatory guidelines before collection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





